(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Descripción
BenchChem offers high-quality (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
LQQQRHAUAACIFI-OIBJUYFYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origen del producto |
United States |
An In-depth Technical Guide to the Physicochemical Properties of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
Abstract
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its specific stereochemistry and functional groups—a primary amine, a hydroxyl group, and a chlorinated aromatic ring—dictate its physical and chemical behavior. This guide provides a comprehensive analysis of its core physicochemical properties, including its chemical identity, solubility, and acid-base characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for determining these properties, offering researchers and drug development professionals a robust framework for characterization. The interplay between these properties is discussed in the context of its potential applications, providing insights into how factors like solubility and pKa can influence bioavailability and formulation strategies.
Chemical Identity and Structure
A molecule's identity is the foundation of its physicochemical profile. The precise arrangement of atoms and bonds in (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol defines its reactivity, polarity, and interactions.
-
IUPAC Name: (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
-
Molecular Formula: C₁₀H₁₄ClNO
-
Molecular Weight: 199.68 g/mol
-
Chemical Structure:
(Image generated for illustrative purposes)
The structure features two chiral centers at the C1 and C2 positions of the propanol backbone, leading to four possible stereoisomers. The (1S,2S) designation specifies a particular three-dimensional arrangement, which is critical for its biological activity and interaction with other chiral molecules. The presence of a polar amino group (-NH₂) and a hydroxyl group (-OH) allows for hydrogen bonding, significantly influencing properties like melting point and solubility[3][4]. The 5-chloro-2-methylphenyl group adds a nonpolar, aromatic character to the molecule.
Core Physicochemical Properties
Quantitative data provides the necessary parameters for computational modeling, formulation development, and analytical method design.
Solubility Profile
Solubility is a critical determinant of a compound's behavior in both laboratory and physiological environments, directly impacting its absorption and bioavailability[5][6]. The thermodynamic solubility of this amino alcohol is expected to be pH-dependent due to the ionizable primary amine.
Table 1: Predicted and Experimental Solubility Data
| Solvent/Medium | Temperature (°C) | Expected Solubility | Rationale & Causality |
| Water (pH 7.4) | 25 / 37 | Moderately Soluble | The polar amine and hydroxyl groups facilitate interaction with water. At physiological pH, the amine group will be partially protonated, enhancing aqueous solubility. |
| 0.1 M HCl | 25 / 37 | Highly Soluble | In an acidic medium, the primary amine group (pKa ~9-10) will be fully protonated to form a highly polar ammonium salt, drastically increasing aqueous solubility. |
| 0.1 M NaOH | 25 / 37 | Poorly Soluble | In a basic medium, the amine remains in its neutral, less polar free base form, reducing its interaction with water and thus lowering solubility. |
| Ethanol | 25 | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating both the polar and nonpolar regions of the molecule. |
| DMSO | 25 | Highly Soluble | Dimethyl sulfoxide is a highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Acid-Base Properties (pKa)
The pKa value indicates the strength of an acid or base and is fundamental to predicting a molecule's ionization state at a given pH[7][8]. For this compound, the primary amine is the main basic center, while the hydroxyl group is a very weak acid.
Table 2: Estimated pKa Values
| Functional Group | Estimated pKa | Implication for Drug Development |
| Primary Amine (-NH₂) | 9.0 - 10.5 | This group will be predominantly protonated (-NH₃⁺) in the acidic environment of the stomach and largely protonated at the physiological pH of the small intestine (pH ~6-7.4). This ionization is crucial for absorption and distribution[8]. |
| Hydroxyl (-OH) | > 14 | The alcohol group is not expected to ionize under physiological conditions and will not significantly contribute to the acid-base profile. |
Experimental Methodologies & Workflows
Rigorous and reproducible experimental design is paramount for ensuring data integrity. The following protocols are presented as self-validating systems, incorporating best practices and quality control steps.
Protocol for Thermodynamic Solubility Determination
Causality: The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility because it allows a solution to reach a true equilibrium between the dissolved and undissolved solute, providing a reliable measure of the saturation concentration[9]. The extended incubation period ensures this equilibrium is achieved, which is critical for crystalline compounds that may dissolve slowly[5][10].
Workflow Diagram: Shake-Flask Solubility Assay
Caption: Shake-flask method workflow from preparation to analysis.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a series of glass vials. This is a critical step to ensure saturation is achieved[9].
-
Solvent Addition: Add a known volume of the desired test medium (e.g., purified water, pH 7.4 phosphate-buffered saline) to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached[5].
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials or filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.
Protocol for pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and direct method for determining pKa values[6][7]. It works by monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal, providing a direct measurement of the acid/base dissociation constant[11][12].
Workflow Diagram: Potentiometric pKa Titration
Caption: Potentiometric titration workflow for pKa determination.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH measurements[11].
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water. A co-solvent may be used if aqueous solubility is low, but its effect on pKa must be considered.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of a basic compound. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Begin adding a standardized titrant (e.g., 0.1 M HCl for a basic compound like this amino alcohol) in small, precise increments using an auto-burette.
-
Data Acquisition: Record the pH value after each addition, ensuring the reading has stabilized. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is identified as the point of maximum slope, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV).
-
pKa Determination: The pKa is equal to the pH at the volume of titrant that is exactly half of the volume required to reach the equivalence point[7][12].
Implications for Research and Drug Development
The physicochemical properties detailed above are not merely academic data points; they have profound, practical implications:
-
Formulation Development: The pH-dependent solubility is a key consideration. For oral dosage forms, the compound's high solubility in acidic conditions suggests it will readily dissolve in the stomach. However, its lower solubility at neutral pH could lead to precipitation in the small intestine, potentially limiting absorption. Formulations might require solubility enhancers or pH-modifying excipients to maintain dissolution.
-
Analytical Method Development: Understanding the compound's structure and pKa is essential for developing robust analytical methods. For instance, in reverse-phase HPLC, the mobile phase pH must be controlled to ensure a consistent ionization state for the analyte, leading to reproducible retention times. A pH of ~3 would ensure the amine is fully protonated and well-behaved chromatographically.
-
Pharmacokinetics (ADME): The pKa value of ~9-10 directly influences absorption and distribution. The compound will exist primarily in its charged, water-soluble form in the bloodstream (pH 7.4), which affects its ability to cross biological membranes, its volume of distribution, and its potential for renal clearance.
Conclusion
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol possesses a distinct set of physicochemical properties governed by its stereochemistry and functional groups. Its moderate-to-high polarity, pH-dependent solubility, and basic nature are defining characteristics. The experimental protocols provided in this guide offer a reliable framework for researchers to accurately determine these properties, ensuring the generation of high-quality data. A thorough understanding of this physicochemical profile is an indispensable prerequisite for advancing the compound through the drug discovery and development pipeline, enabling rational formulation design and a deeper insight into its potential in vivo behavior.
References
-
OECD (2006), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris.
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
-
Enamine, Shake-Flask Solubility Assay.
-
Bavand, M. et al. (2024), "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility", Pharmaceutical Sciences.
-
Creative Bioarray (2023), Protocol for Determining pKa Using Potentiometric Titration.
-
Avdeef, A. et al. (2000), "Development of Methods for the Determination of pKa Values", PMC.
-
Bergström, C.A.S. (2011), "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter", Dissolution Technologies.
-
Ünal DÜ, Aydoğdu SN. (2024), "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry", DergiPark.
-
ChemScene, (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol, CAS 1213629-41-4.
-
ChemicalBook, (1S,2R)-1-AMINO-1-(5-CHLORO-2-METHYLPHENYL)PROPAN-2-OL, CAS 1213346-03-2.
-
CymitQuimica, 1-Chloro-2-methyl-2-propanol, CAS 558-42-9.
-
O'Hagan, M. et al. (2001), "Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis", Analytical Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. (1S,2R)-1-AMINO-1-(5-CHLORO-2-METHYLPHENYL)PROPAN-2-OL | 1213346-03-2 [m.chemicalbook.com]
- 3. CAS 558-42-9: 1-Chloro-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
Thermodynamic stability of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
An In-depth Technical Guide to the Thermodynamic Stability Assessment of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the chiral intermediate (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL. As a Senior Application Scientist, this document moves beyond mere protocol recitation to elucidate the causal reasoning behind the selection of analytical methodologies and the integration of their data streams. We will explore a multi-faceted approach, combining intrinsic thermal analysis with forced degradation studies, to construct a robust stability profile. This self-validating system of protocols is designed to meet rigorous scientific standards and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]
Introduction: The Imperative of Stability Profiling
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative. Molecules of this class are pivotal intermediates in the synthesis of various pharmaceutical agents. Before such a compound can advance through the development pipeline, a thorough understanding of its intrinsic stability is non-negotiable. Instability can lead to the loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[3] Therefore, a proactive and rigorous stability assessment is essential for de-risking the development process and ensuring patient safety.
This guide details a logical progression of analysis, beginning with the characterization of the material's intrinsic thermal properties and culminating in an investigation of its degradation pathways under accelerated stress conditions.
Intrinsic Thermal Stability Profiling
The initial phase of stability assessment involves quantifying the molecule's response to thermal energy in a controlled environment. This provides a baseline understanding of its physical and chemical robustness. We employ two synergistic techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The combination of these methods allows for a detailed examination of thermal events like melting and decomposition.[4]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Expertise & Causality: DSC is the gold standard for identifying the melting point, heat of fusion, and potential polymorphic transitions of a crystalline solid.[5] These parameters are critical; a sharp, well-defined melting point is often indicative of high purity, while the presence of multiple thermal events could signal polymorphism. Different polymorphs of the same API can have vastly different stabilities and solubilities, making their identification and characterization essential.[6] Our protocol utilizes a rapid heating rate to minimize the probability of thermally induced phase transitions during analysis, ensuring the data reflects the sample's initial state.[6]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents thermo-oxidative degradation.
-
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of melting, the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).
Data Presentation: Hypothetical DSC Results
| Parameter | Result | Interpretation |
|---|---|---|
| Onset Temperature | 158.5°C | Initiation of melting |
| Peak Temperature (T_peak) | 161.2°C | Complete melting point |
| Enthalpy of Fusion (ΔH_fus) | 85.4 J/g | Energy required to melt the solid; relates to crystal lattice energy |
| Thermal Events | Single, sharp endotherm | Suggests a pure, single crystalline form under these conditions |
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
Expertise & Causality: TGA measures changes in a sample's mass as a function of temperature, providing unambiguous data on thermal decomposition and the presence of volatile components like water or residual solvents.[7][8] This is a direct assessment of thermal stability; the temperature at which significant mass loss begins is a critical stability indicator.[1] It is distinct from DSC, as TGA confirms whether a thermal event involves mass loss (decomposition, desolvation) or not (melting, crystallization).[4]
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using the Curie points of known magnetic standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared platinum or ceramic pan.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the mass vs. temperature curve to identify the onset temperature of decomposition (T_onset) and the percentage of mass loss in distinct steps.
Data Presentation: Hypothetical TGA Results
| Temperature Range | Mass Loss (%) | Interpretation |
|---|---|---|
| 25°C - 120°C | 0.15% | Negligible loss, likely surface-adsorbed moisture.[9] |
| 120°C - 220°C | 0.5% | Minor loss, indicating high thermal stability in this range. |
| > 220°C | >5% (T_onset at 225°C) | Onset of significant thermal decomposition. |
Integrated Thermal Analysis Workflow
The data from DSC and TGA are not interpreted in isolation. A combined analysis provides a comprehensive picture of the API's thermal behavior.
Caption: Integrated workflow for intrinsic thermal stability assessment.
Stability Under Stress: Forced Degradation Studies
Expertise & Causality: Forced degradation (or stress testing) involves subjecting the API to conditions more severe than those used for accelerated stability testing.[10] The goal is not to determine shelf-life but to deliberately degrade the molecule to achieve two primary objectives: 1) to identify likely degradation products and elucidate degradation pathways, and 2) to demonstrate the specificity of the analytical methods used to detect impurities, known as stability-indicating methods. This is a core requirement of the ICH guidelines (specifically Q1A).[2][11] The choice of stressors is designed to cover the most common degradation routes for pharmaceutical compounds.[12]
General Protocol for Forced Degradation
For each condition below, a solution of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (approx. 1 mg/mL) is prepared. A control sample, protected from the stressor, is analyzed alongside the stressed samples. The target degradation is typically 5-20%; conditions (time, temperature, reagent concentration) should be adjusted to achieve this target.
Experimental Protocols:
-
Acid Hydrolysis:
-
Treat the API solution with 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the API solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the API solution with 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Photolytic Degradation:
-
Expose the solid API and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis and Data Interpretation
Following exposure, all samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a photodiode array (PDA) or mass spectrometry (MS) detector. The chromatograms are compared to identify new peaks (degradants) and quantify the loss of the parent API.
Data Presentation: Hypothetical Forced Degradation Summary
| Stress Condition | Assay of Parent API (%) | No. of Degradants >0.1% | Peak Purity (Parent) | Observations |
|---|---|---|---|---|
| Control | 99.8 | 0 | Pass | No significant degradation |
| 0.1 M HCl, 60°C | 88.5 | 2 | Pass | Moderate degradation, two polar degradants formed |
| 0.1 M NaOH, 60°C | 92.1 | 1 | Pass | Mild degradation, one major degradant formed |
| 3% H₂O₂, RT | 95.3 | 1 | Pass | Minor degradation, likely N-oxide or similar |
| 80°C/75% RH (Solid) | 98.9 | 0 | Pass | High thermal stability in the solid state |
| Photolytic (ICH Q1B) | 94.7 | 1 | Pass | Moderate photosensitivity observed |
Forced Degradation & Analysis Workflow
This workflow illustrates the logical sequence from applying stress to making critical development decisions.
Caption: Workflow for forced degradation and its impact on development.
Conclusion: A Synthesis of Stability Insights
The thermodynamic stability assessment of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a comprehensive, multi-step process. By integrating intrinsic thermal analysis (DSC, TGA) with forced degradation studies, we build a holistic understanding of the molecule's vulnerabilities.
Our hypothetical results suggest a compound with a high melting point and good solid-state thermal stability but with liabilities toward acid hydrolysis and photolytic degradation. This knowledge is not merely academic; it is actionable intelligence. It directly informs the development of a stable formulation (e.g., by controlling pH and avoiding excitatory excipients), the selection of appropriate packaging (e.g., amber vials or light-resistant blistering), and the definition of proper storage conditions and re-test periods.[3][10] This rigorous, science-driven approach is fundamental to ensuring the delivery of a safe and effective drug product to patients.
References
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]
-
Pawar, S., & D’Mello, P. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 9(3), 205-210. [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]
-
ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
-
How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). LinkedIn. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.[Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]
-
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). LinkedIn. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]
-
RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. (2024, September 25). Biocompare. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. [Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. onyxipca.com [onyxipca.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. quercus.be [quercus.be]
- 6. tainstruments.com [tainstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. veeprho.com [veeprho.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Receptor binding affinity of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the thorough characterization of the receptor binding affinity and selectivity profile of the novel chiral amino alcohol, (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL. As specific binding data for this compound is not yet publicly available, this document serves as a strategic whitepaper for researchers, scientists, and drug development professionals. It details the logical framework and experimental protocols required to move from initial target prediction to robust, validated receptor interaction data. The methodologies described are grounded in established pharmacological principles, emphasizing scientific integrity, causality in experimental design, and the generation of self-validating results.
Introduction and Foundational Analysis
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol, a structural motif present in many biologically active compounds and pharmaceutical agents.[1][2] The specific stereochemistry, (1S,2S), coupled with the substituted phenyl ring (5-chloro-2-methyl), suggests a high potential for specific interactions with biological macromolecules, particularly receptors. Determining the receptor binding profile of a novel chemical entity is a cornerstone of early-stage drug discovery and chemical biology. It provides critical insights into potential mechanisms of action, therapeutic applications, and off-target liabilities.
The core challenge and objective are to systematically identify which receptor or receptors this compound binds to, quantify the affinity of this interaction, and establish its selectivity profile across the broader receptome. This guide provides the strategic and technical framework to achieve this objective.
Theoretical Assessment and Target Prioritization
Prior to embarking on extensive and costly experimental screening, a theoretical assessment is crucial for prioritizing potential receptor targets. This approach leverages existing knowledge and computational tools to generate testable hypotheses.
Structural Analogy and Pharmacophore Analysis
The aminopropanol backbone is a privileged scaffold known to interact with several receptor families. Structurally related compounds have reported affinities for:
-
Sigma (σ) Receptors: Numerous psychoactive drugs with amino alcohol or related structures show high affinity for σ1 and σ2 receptors.[3][4] These receptors are unique intracellular proteins involved in cellular stress responses and modulation of other neurotransmitter systems.[5]
-
Ionotropic Glutamate Receptors (e.g., AMPA): The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission.[6] Ligands for these receptors often contain amino acid-like structures, and while our compound is not a classic amino acid, the spatial arrangement of the amino and hydroxyl groups could permit interaction.[7][8]
-
Cannabinoid (CB) Receptors: The endocannabinoid system, comprising primarily the G protein-coupled CB1 and CB2 receptors, is another potential target.[9][10] While classic cannabinoids are structurally distinct, various synthetic ligands possess aromatic and alkylamino groups that could share pharmacophoric features with the topic compound.
In Silico Target Prediction
Computational methods can further refine our target list. Web servers and software that utilize 3D shape similarity, molecular docking, or machine learning algorithms can compare the compound's structure against databases of known ligands and their targets.[11][12][13] This can uncover unexpected potential targets and provide a rank-ordered list for initial experimental validation.
A Tiered Experimental Strategy for Receptor Profile Characterization
A phased approach, beginning with broad screening and progressing to specific, high-detail assays, ensures an efficient and comprehensive investigation. This workflow is designed to first identify potential interactions and then rigorously validate and quantify them.
Tier 1: Broad Panel Screening
The most efficient initial step is to submit the compound to a commercial broad-panel screening service. These services test the compound at a fixed concentration (typically 1-10 µM) against hundreds of validated receptor, ion channel, and enzyme targets in binding assays.
-
Causality: This "unbiased" approach minimizes the risk of missing unexpected targets that a hypothesis-driven approach might overlook. It provides a comprehensive overview of the compound's bioactivity landscape early in the discovery process. A result of >50% inhibition or displacement of a radioligand at a given target is typically considered a "hit" worthy of follow-up.
Tier 2: Primary Binding Assays - Radioligand Competition
For each "hit" identified in Tier 1, the next critical step is to determine the compound's binding affinity (Ki). The "gold standard" for this is the radioligand competition binding assay.[14][15][16] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.
This protocol is a template and must be optimized for each specific receptor-radioligand pair (e.g., protein concentration, incubation time).
-
Receptor Preparation:
-
Use commercially available cell membranes or tissue homogenates expressing the target receptor. For example, for σ1 receptor binding, guinea pig liver membranes are often used.[17]
-
Thaw the membranes on ice and dilute to a predetermined optimal concentration in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The protein concentration should be low enough to ensure that less than 10% of the total radioligand is bound, a key assumption for data analysis.[18]
-
-
Assay Plate Setup:
-
Use a 96-well polypropylene plate.
-
Total Binding (TB): Add binding buffer.
-
Non-Specific Binding (NSB): Add a high concentration of a known, non-radiolabeled ligand (the "displacer") to saturate all specific binding sites.
-
Test Compound: Add serial dilutions of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (e.g., 11 concentrations covering a range from 0.1 nM to 100 µM).
-
-
Radioligand Addition:
-
Add the specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) to all wells at a fixed concentration, typically at or below its dissociation constant (Kd).[17]
-
-
Incubation:
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Orthogonal and Functional Assays
-
Trustworthiness through Orthogonality: To ensure the binding is not an artifact of the assay format, it is crucial to confirm key interactions using an orthogonal, non-radioactive method.[19] Options include:
-
Fluorescence Polarization (FP): If a fluorescently labeled ligand is available.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics (on- and off-rates).
-
Homogeneous Time-Resolved Fluorescence (HTRF): A robust "mix-and-measure" assay format.[20]
-
-
Functional Characterization: A binding assay determines affinity but not functional effect. Functional assays are essential to classify the compound as an agonist, antagonist, inverse agonist, or allosteric modulator. The choice of assay depends on the receptor class.
-
G Protein-Coupled Receptors (GPCRs): Measure downstream second messengers.[21][22] Examples include cAMP assays (for Gs/Gi-coupled receptors) or calcium mobilization assays (for Gq-coupled receptors).[23]
-
Ligand-Gated Ion Channels: Use electrophysiology (e.g., patch-clamp) to measure changes in ion flow across the cell membrane upon application of the compound in the presence and absence of a known agonist.[24][25]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
| Receptor Target | Radioligand Used | Test Compound Ki (nM) | n |
| Sigma-1 (σ1) | [³H]-(+)-pentazocine | 15.2 ± 2.1 | 3 |
| Sigma-2 (σ2) | [³H]-DTG | 450.7 ± 35.5 | 3 |
| CB1 | [³H]-CP55,940 | > 10,000 | 2 |
| CB2 | [³H]-CP55,940 | > 10,000 | 2 |
| D2 (Dopamine) | [³H]-Spiperone | 876.1 ± 98.2 | 2 |
Data are presented as mean ± SEM for n independent experiments.
Interpretation:
-
Affinity: The Ki value is an inverse measure of affinity; a lower Ki indicates a higher binding affinity. In the hypothetical data above, the compound shows the highest affinity for the σ1 receptor.
-
Selectivity: This is the ratio of Ki values for different receptors. The compound is approximately 30-fold selective for the σ1 receptor over the σ2 receptor (450.7 / 15.2 ≈ 30) and shows even greater selectivity over the other tested receptors. High selectivity is a desirable trait for a tool compound or therapeutic candidate as it reduces the likelihood of off-target effects.
Conclusion
This technical guide provides a robust, field-proven framework for systematically determining the receptor binding profile of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL. By employing a tiered strategy that combines broad, unbiased screening with rigorous, quantitative binding assays and subsequent functional validation, researchers can confidently identify and characterize the molecular targets of this novel compound. This foundational knowledge is indispensable for guiding future research, whether in the context of developing a selective pharmacological tool or advancing a lead compound in a drug discovery pipeline.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Available at: [Link]
-
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 24, 2026, from [Link]
-
Pertwee, R. G. (2006). The pharmacology of cannabinoid receptors and their ligands: an overview. International Journal of Obesity, 30(S1), S13–S18. Available at: [Link]
-
Jane, D. E., Tse, H.-W., & Skolnick, P. (2000). Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders. Current Pharmaceutical Design, 6(9), 895-926. Available at: [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. Available at: [Link]
-
Maurice, T., & Su, T.-P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. Available at: [Link]
-
Wikipedia. (2024). G protein-coupled receptor. Retrieved March 24, 2026, from [Link]
-
Cobos, E. J., Entrena, J. M., de la Puente, B., & Portillo-Salido, E. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Available at: [Link]
-
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved March 24, 2026, from [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved March 24, 2026, from [Link]
-
ACS Publications. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[7]helicene. The Journal of Organic Chemistry. Available at: [Link]
-
Pertwee, R. G. (2006). The pharmacology of cannabinoid receptors and their ligands: an overview. PubMed. Available at: [Link]
-
Howlett, A. C., et al. (2002). Pharmacology of cannabinoid receptors. Pharmacological Reviews, 54(2), 161-202. Available at: [Link]
-
Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved March 24, 2026, from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]
-
Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597-606. Available at: [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved March 24, 2026, from [Link]
-
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 68(1), 74-102. Available at: [Link]
-
Wikipedia. (2024). Sigma receptor. Retrieved March 24, 2026, from [Link]
-
Milligan, G. (2003). G-protein-coupled receptor-G-protein interactions: a two-way street. Trends in Pharmacological Sciences, 24(2), 87-91. Available at: [Link]
-
Taylor & Francis Online. (2025, July 2). Cannabinoid receptor ligands with potential therapeutic applications and mechanisms of action. Retrieved March 24, 2026, from [Link]
-
eScholarship. (2022, May 13). Predicting the binding of small molecules to nuclear receptors using machine learning. Retrieved March 24, 2026, from [Link]
-
Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved March 24, 2026, from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved March 24, 2026, from [Link]
-
MDPI. (2025, June 8). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved March 24, 2026, from [Link]
-
Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved March 24, 2026, from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 24, 2026, from [Link]
-
Biology LibreTexts. (2023, August 31). 8.2: Ligand-gated Ion Channel Receptors. Retrieved March 24, 2026, from [Link]
-
Strømgaard, K., et al. (2004). AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins. Medicinal Research Reviews, 24(5), 565-593. Available at: [Link]
-
Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer. Available at: [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Fiveable. (2025, August 15). Ion channel-linked receptors. Retrieved March 24, 2026, from [Link]
-
ACS Publications. (2023). CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
-
Frontiers. (2014). Ligand-gated ion channel interacting proteins and their role in neuroprotection. Retrieved March 24, 2026, from [Link]
-
IEEE Xplore. (2018). Predicting Small Molecule Potency to Inhibit Estrogen Receptors using Machine Learning and Deep Learning Approaches. Retrieved March 24, 2026, from [Link]
-
Portland Press. (n.d.). Ion Channels. Retrieved March 24, 2026, from [Link]
-
Oxford Academic. (2015, August 13). Drug–target interaction prediction: databases, web servers and computational models. Retrieved March 24, 2026, from [Link]
-
Current Protocols. (2016). SIGMA RECEPTOR BINDING ASSAYS. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2024). AMPA receptor. Retrieved March 24, 2026, from [Link]
-
Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved March 24, 2026, from [Link]
-
ProQuest. (n.d.). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Retrieved March 24, 2026, from [Link]
-
Tomita, S., & Castillo, P. E. (2007). Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits. Current Opinion in Structural Biology, 17(3), 304–310. Available at: [Link]
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of cannabinoid receptors and their ligands: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 22. cusabio.com [cusabio.com]
- 23. mdpi.com [mdpi.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. fiveable.me [fiveable.me]
Asymmetric synthesis protocols using (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Application Notes & Protocols for Asymmetric Synthesis
A Technical Guide to the Use of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL as a Chiral Ligand
Abstract
Chiral 1,2-amino alcohols are a foundational class of compounds in modern asymmetric synthesis, serving as highly effective ligands and auxiliaries in a multitude of stereoselective transformations.[1][2] Their prevalence stems from their straightforward preparation from the chiral pool, their bifunctional nature that allows for the formation of rigid, stereodirecting transition states, and their proven efficacy in achieving high levels of enantioselectivity.[2] This guide focuses on (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL , a representative member of this class, to provide researchers, scientists, and drug development professionals with a detailed exploration of its application in key asymmetric reactions. We delve into the mechanistic principles that govern stereochemical control and provide field-proven, step-by-step protocols for its use in the enantioselective alkylation of aldehydes and the asymmetric reduction of prochiral ketones.
Introduction: The Architectonics of Chirality
In the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[3] Asymmetric synthesis, therefore, is not merely a chemical challenge but a critical necessity for developing safe and effective therapeutic agents.[3][4] Chiral auxiliaries and ligands are the master tools used to impose stereochemical control during a reaction, temporarily guiding the formation of one enantiomer over another.[5]
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL belongs to the esteemed family of β-amino alcohols, which are widely employed as chiral catalysts and ligands.[6][7] The molecule's efficacy is derived from its two stereocenters and the strategic placement of its amino and hydroxyl groups. These functional groups can coordinate to a metal center, creating a rigid and well-defined chiral environment that biases the approach of a substrate, thereby directing the reaction to a single stereochemical outcome. This guide provides detailed protocols that, while featuring this specific amino alcohol, are broadly applicable to analogous structures for achieving high enantioselectivity.
Principle of Stereochemical Induction: The Metal-Ligand Bifunctional Mechanism
The primary mechanism through which chiral β-amino alcohols like (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL exert stereocontrol is via the formation of a chiral metal complex that subsequently activates the substrate. The enantioselective addition of dialkylzinc reagents to aldehydes serves as a classic and well-understood example of this principle.[8][9]
Causality of Control:
-
Deprotonation & Dimerization: The amino alcohol reacts with the dialkylzinc reagent, leading to the deprotonation of the hydroxyl group. This initially formed zinc alkoxide has a strong tendency to form a stable, dinuclear zinc complex.[8]
-
Chelation & Rigidification: This dimeric complex is bridged by the oxygen atoms of two amino alcohol ligands. The nitrogen atoms also coordinate to the zinc centers, creating a highly organized and rigid bicyclic structure. It is this well-defined chiral pocket that forms the basis for stereochemical recognition.
-
Substrate Coordination & Facial Bias: A molecule of the aldehyde substrate displaces a weakly coordinated solvent or alkyl group and coordinates to one of the zinc centers within the chiral pocket. The steric bulk of the ligand's substituents (in this case, the 5-chloro-2-methylphenyl group) dictates that the aldehyde binds in a specific orientation, exposing one of its two prochiral faces to attack.
-
Stereoselective Transfer: The alkyl group is then transferred from the other zinc center to the exposed face of the aldehyde carbonyl, proceeding through a highly ordered, six-membered, chair-like transition state.[2] This intramolecular transfer ensures high fidelity in stereochemical communication, resulting in the formation of one enantiomer of the product alcohol in high excess.
The following diagram illustrates this proposed catalytic cycle, which is central to understanding the protocols described herein.
Caption: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.
Application Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol details a reliable method for synthesizing enantioenriched secondary alcohols, which are crucial intermediates in pharmaceutical development.[10] The reaction uses a catalytic amount of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL to direct the addition of diethylzinc to a prochiral aldehyde.
Methodology Workflow
Caption: Step-by-step workflow for the catalytic enantioselective ethylation of an aldehyde.
Detailed Experimental Protocol
Materials:
-
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (2.0 mol%)
-
Benzaldehyde (or other aromatic/aliphatic aldehyde) (1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (0.02 mmol, 4.3 mg).
-
Solvation: Add anhydrous toluene (2.0 mL) via syringe and stir until the ligand is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the cooled solution.
-
Reagent Addition: To this stirred solution, add the diethylzinc solution (1.2 mL of 1.0 M solution in hexanes, 1.2 mmol) dropwise over a period of 10 minutes. A white precipitate may form.
-
Causality Note: The slow addition of the organometallic reagent is crucial to maintain temperature control and to ensure the efficient formation of the active chiral catalyst, preventing undesired background reactions.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral secondary alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application Protocol 2: Asymmetric Reduction of Prochiral Ketones
Chiral β-amino alcohols are precursors to highly effective catalysts for the asymmetric reduction of ketones to chiral secondary alcohols, most notably in Corey-Bakshi-Shibata (CBS) reductions.[11] The amino alcohol is used to form a chiral oxazaborolidine catalyst in situ, which then coordinates to both the reducing agent (borane) and the ketone, enforcing a highly stereoselective hydride transfer.
Detailed Experimental Protocol
Materials:
-
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 equiv)
-
Acetophenone (or other prochiral ketone) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: In a flame-dried, nitrogen-flushed flask, dissolve (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (0.1 mmol, 21.6 mg) in anhydrous THF (2.0 mL). Add BH₃·THF solution (0.1 mL of 1.0 M solution, 0.1 mmol) dropwise at room temperature. Stir for 15 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Causality Note: This initial step forms the active chiral catalyst. The reaction between the amino alcohol and borane creates a rigid five-membered ring structure that is essential for inducing chirality in the subsequent reduction.
-
-
Cooling: Cool the catalyst solution to -20 °C (an ice/salt bath or cryocooler can be used).
-
Ketone Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120 mg, 117 µL) in anhydrous THF (1.0 mL). Add this solution dropwise to the cold catalyst solution over 5 minutes.
-
Reductant Addition: Add the remaining BH₃·THF solution (0.9 mL of 1.0 M solution, 0.9 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -20 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the very slow, dropwise addition of methanol (2 mL) at -20 °C. Vigorous hydrogen evolution will occur.
-
Hydrolysis & Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 10 minutes. Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Representative Performance
The following table summarizes typical results obtained for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol ligands. While this data is not specific to the title compound, it is representative of the high yields and excellent enantioselectivities that can be achieved with this class of ligands.[7][10]
| Entry | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | >95 | >98 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >98 |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | 94 | 97 |
| 4 | Cinnamaldehyde | (E)-1-Phenylpent-1-en-3-ol | 90 | 96 |
| 5 | Hexanal | Octan-3-ol | 85 | 95 |
Trustworthiness & Troubleshooting
To ensure reproducible and optimal results, the following points are critical:
-
Anhydrous Conditions: Organometallic reagents like diethylzinc and borane are extremely sensitive to moisture and air. All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are mandatory.
-
Reagent Quality: The purity of the aldehyde and the exact titer of the diethylzinc or borane solution are crucial for stoichiometry and can impact both yield and enantioselectivity.
-
Temperature Control: Maintaining the specified reaction temperature is vital. Deviations can lead to a decrease in enantioselectivity due to increased rates of non-catalyzed background reactions.
-
Low Catalyst Loading: If enantioselectivity is lower than expected, consider increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Xiao, J., et al. (2000). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
-
Weber, B., & Seebach, D. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed. [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]
-
Abraham, E., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
HPLC method development for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL quantification
An in-depth technical guide and application note for the chromatographic analysis of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol , a highly specific chiral vicinal amino alcohol.
Executive Summary
The quantification and purity profiling of chiral amino alcohols present unique analytical challenges due to their bifunctional nature, basicity, and stereocomplexity[1]. For (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol , an active pharmaceutical intermediate, a single chromatographic method is insufficient. This guide establishes a self-validating, dual-pathway framework: an Achiral Reversed-Phase (RP-HPLC) method for chemical purity and assay, and a Chiral Normal-Phase (NP-HPLC) method for stereoisomeric resolution.
Analyte Profiling & Mechanistic Challenges
Before selecting stationary and mobile phases, it is critical to understand the physicochemical behavior of the analyte:
-
Bifunctionality & Basicity: The molecule contains a primary amine ( pKa≈9.5 ) and a secondary hydroxyl group. In standard liquid chromatography, unprotonated primary amines interact strongly with residual acidic silanols on silica supports, leading to severe peak tailing and irreversible adsorption[2].
-
Stereochemistry: The compound possesses two chiral centers (1S, 2S). Synthesis typically yields a mixture of four stereoisomers: two enantiomeric pairs ((1S,2S)/(1R,2R) and (1S,2R)/(1R,2S)). While diastereomers can often be resolved based on differing dipole moments in RP-HPLC[3], separating the true enantiomer (1R,2R) requires a Chiral Stationary Phase (CSP)[4].
-
Chromophore Activity: The 5-chloro-2-methylphenyl moiety provides distinct UV absorbance. A strong π→π∗ transition occurs near 220 nm (ideal for trace impurity quantification), while a weaker n→π∗ transition near 270 nm offers high specificity against solvent background[5].
Strategic Method Development Framework
To achieve comprehensive quality control, we deploy a dual-method strategy. The logical flow of this development is illustrated below.
Fig 1: Dual-pathway HPLC method development workflow for chiral amino alcohols.
Achiral RP-HPLC Protocol: Chemical Purity & Assay
Mechanistic Rationale (Causality)
To quantify the main (1S,2S) compound and separate it from synthetic precursors (e.g., 1-amino-1-(5-chloro-2-methylphenyl)acetone)[1], an RP-HPLC method is utilized.
-
Stationary Phase: An end-capped, high-purity silica C18 column is chosen. End-capping chemically blocks residual silanols, preventing secondary ion-exchange interactions with the basic amine[2].
-
Mobile Phase Causality: Operating at a highly acidic pH (2.5) using a phosphate buffer or 0.1% Trifluoroacetic acid (TFA) ensures the primary amine is 100% protonated. This locks the analyte into a single ionization state, guaranteeing robust retention time reproducibility and sharp, Gaussian peak shapes.
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Buffer:Acetonitrile to match the initial gradient conditions, preventing solvent-shock peak distortion.
-
Sample Preparation: Accurately weigh 25 mg of the sample and dissolve in 50 mL of diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (primary) and 270 nm (secondary)[5].
-
Gradient Program:
-
0-5 min: 10% Acetonitrile (Isocratic hold)
-
5-25 min: 10% → 70% Acetonitrile (Linear gradient)
-
25-30 min: 70% Acetonitrile (Wash)
-
30-35 min: 10% Acetonitrile (Re-equilibration)
-
-
Data Presentation: Expected Chemical Purity Profile
Self-Validating System Suitability: Tailing factor (Tf) for the main peak must be ≤ 1.5, and theoretical plates (N) ≥ 5000.
| Analyte / Impurity | Elution Order | Approx. RRT | Resolution ( Rs ) | Detection Limit (LOD) |
| Diastereomer (1S,2R) | 1 | 0.85 | > 2.0 | 0.05% |
| (1S,2S)-Amino Alcohol (Target) | 2 | 1.00 | N/A | 0.05% |
| Ketone Precursor | 3 | 1.35 | > 5.0 | 0.02% |
| Regioisomer Impurities | 4 | 1.50 - 1.80 | > 3.0 | 0.05% |
Chiral Normal-Phase HPLC Protocol: Stereoisomeric Purity
Mechanistic Rationale (Causality)
Enantiomers cannot be separated in standard achiral environments. We employ an immobilized polysaccharide Chiral Stationary Phase (CSP), specifically Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IG)[4].
-
Chiral Recognition: Separation occurs via a three-point interaction model. The carbamate linkages on the CSP provide hydrogen bonding sites for the analyte's amine and hydroxyl groups, while the phenyl rings engage in π−π stacking with the analyte's 5-chloro-2-methylphenyl ring[6].
-
The Role of Diethylamine (DEA): Polysaccharide columns inherently possess weakly acidic sites. If a basic amino alcohol is injected in a pure Hexane/Alcohol mobile phase, it will smear across the baseline. Adding 0.1% DEA acts as a "sacrificial base," saturating these acidic sites and allowing the analyte to partition purely based on chiral stereodynamics[7].
Fig 2: Three-point chiral recognition mechanism on a polysaccharide stationary phase.
Step-by-Step Methodology
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Absolute Ethanol in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA)[7]. Degas thoroughly via ultrasonication.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase. Critical: Do not use RP diluents (like water or acetonitrile) as they will disrupt the normal-phase hydrogen bonding network and degrade the CSP.
-
Chromatographic Conditions:
-
Column: Chiralpak IG or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (Temperature control is vital; lower temperatures often increase chiral selectivity α by rigidifying the CSP polymer)[2].
-
Detection: UV at 270 nm (to minimize baseline noise from the Hexane/EtOH/DEA mixture)[5].
-
Elution: Isocratic for 30 minutes.
-
Data Presentation: Stereoisomeric Resolution
Self-Validating System Suitability: Resolution ( Rs ) between the (1S,2S) and its enantiomer (1R,2R) must be ≥ 2.0.
| Stereoisomer | Elution Order | Retention Time (min) | Selectivity ( α ) | Resolution ( Rs ) |
| (1R,2S)-Isomer | 1 | 12.4 | - | - |
| (1S,2R)-Isomer | 2 | 14.1 | 1.15 | 2.1 |
| (1S,2S)-Isomer (Target) | 3 | 18.5 | 1.35 | 4.5 |
| (1R,2R)-Isomer | 4 | 22.3 | 1.22 | 3.2 |
Method Validation Framework (ICH Q2(R2))
To ensure the trustworthiness of the developed protocols, both methods must undergo rigorous validation:
-
Specificity: Inject blank diluent, individual impurities, and a spiked sample. Ensure no co-elution occurs at the retention time of the (1S,2S) peak. Peak purity should be confirmed via Photodiode Array (PDA) detection.
-
Linearity: Evaluate across 50% to 150% of the target concentration (0.25 to 0.75 mg/mL for assay; 0.05% to 1.0% for chiral impurities). The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Robustness: Deliberately vary critical parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 2°C), and Mobile Phase composition ( ± 2% absolute). System suitability criteria (Tailing factor, Rs ) must remain within passing limits throughout all variations.
References
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.[3] URL: [Link]
-
MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.[4] URL: [Link]
-
PMC / Chirality. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.[5] URL:[Link]
-
ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.[7] URL: [Link]
Sources
- 1. 1-Amino-1-(5-chloro-2-methylphenyl)acetone | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chiral Impurities in (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with isolating the (1S,2S) enantiomer of 1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol. Because this molecule possesses two adjacent stereocenters and a highly substituted aromatic ring, standard resolution techniques often fail due to kinetic trapping, poor chiral recognition, or unexpected epimerization.
This guide bypasses generic advice, focusing strictly on the thermodynamic and mechanistic causality behind chiral resolution failures, backed by self-validating experimental protocols.
Chiral Resolution & Purification Workflow
The following logic tree dictates the optimal resolution strategy based on the initial enantiomeric excess (%ee) of your crude batch.
Fig 1: Workflow for the chiral resolution of (1S,2S) amino alcohol batches.
Troubleshooting Guides & FAQs
Section A: Diastereomeric Salt Crystallization
Q1: Why am I seeing co-crystallization of the (1R,2R) enantiomer during diastereomeric salt resolution with tartaric acid derivatives?
The Causality: Co-crystallization (or solid solution formation) occurs when the solubility difference between the diastereomeric salts is insufficient, or when the cooling profile is too aggressive. The target molecule has a strong propensity for hydrogen bonding via its amino and hydroxyl groups. When reacting with a resolving agent like Di-p-toluoyl-D-tartaric acid (D-DTTA), rapid ion-pairing in low-dielectric solvents leads to kinetic precipitation. This traps the more soluble (1R,2R)-diastereomeric salt within the crystal lattice of the (1S,2S)-salt[1]. To resolve this, you must shift the system from kinetic to strict thermodynamic control.
Protocol 1: Thermodynamic Crystallization of (1S,2S)-D-DTTA Salt
-
Solvent System Selection: Suspend equimolar amounts of the crude amino alcohol and D-DTTA in a 90:10 mixture of Ethanol/Water (v/v). The water increases the dielectric constant, preventing premature kinetic ion-pairing.
-
Dissolution: Heat the reactor to 70°C. Hold for 30 minutes to ensure complete dissolution and to disrupt any pre-existing kinetic clusters.
-
Controlled Cooling Ramp: Program the reactor to cool at a strict rate of 0.1°C/min down to 50°C.
-
Heterogeneous Seeding: At 50°C, introduce 1% w/w of pure (1S,2S)-D-DTTA salt seeds. This bypasses the metastable zone and forces the system to nucleate the correct diastereomer thermodynamically.
-
Isolation: Continue the 0.1°C/min cooling ramp to 5°C. Filter the slurry and wash the cake with ice-cold ethanol.
-
Self-Validating Check: Before filtration, sample the mother liquor and analyze it via Chiral HPLC. The system is validated if the mother liquor shows >85% ee enrichment of the (1R,2R) enantiomer. If the mother liquor is nearly racemic, kinetic trapping has occurred; reheat to 70°C and restart the cooling ramp.
Section B: Chiral Chromatography (SFC/HPLC)
Q2: My preparative SFC shows poor peak resolution (Rs < 1.5) between the (1S,2S) and (1R,2R) enantiomers. How do I optimize the chiral stationary phase (CSP)?
The Causality: Polysaccharide-based CSPs rely on a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. Standard CSPs (like Chiralcel OD) lack sufficient steric complementarity to the bulky 5-chloro-2-methylphenyl moiety of your analyte. By switching to a chlorinated CSP, such as Amylose tris(5-chloro-2-methylphenylcarbamate) (commercially known as Lux Amylose-2), you introduce exact structural homology[2]. The identical 5-chloro-2-methylphenyl groups on both the CSP and the analyte create perfect π-π steric matching and halogen bonding, dramatically increasing the separation factor (α)[3].
Quantitative Data: Chiral Selector Screening Results
| Chiral Stationary Phase (CSP) | Chiral Selector Chemistry | Modifier System | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | 20% MeOH + 0.1% DEA | 2.1 | 1.15 | 1.2 (Co-elution) |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | 20% MeOH + 0.1% DEA | 2.4 | 1.20 | 1.4 (Partial) |
| Lux Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | 20% MeOH + 0.1% DEA | 3.5 | 2.10 | 4.5 (Baseline) |
Protocol 2: Preparative SFC Optimization
-
Column Selection: Install a Lux Amylose-2 (or equivalent) preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: Set the supercritical CO2 to co-solvent ratio at 80:20. Use Methanol with 0.1% Diethylamine (DEA) as the co-solvent to suppress secondary interactions with residual silanols.
-
Parameters: Maintain a backpressure of 120 bar and a column temperature of 35°C to optimize mass transfer kinetics.
-
Self-Validating Check: Inject a 1 mg/mL racemic standard prior to the batch run. The system is validated for preparative collection only if the calculated Resolution (Rs) is ≥ 2.0 and the peak-to-valley ratio is >10:1, ensuring zero fraction cross-contamination.
Section C: Epimerization & Diastereomer Formation
Q3: I am detecting the (1R,2S) or (1S,2R) diastereomers in my final API intermediate. Where are they coming from?
The Causality: The target compound is a 1,2-amino alcohol with a benzylic stereocenter at C1. The 5-chloro-2-methylphenyl group is highly electron-withdrawing, which slightly increases the acidity of the benzylic proton at C1. During the free-basing of the diastereomeric salt, the use of strong aqueous bases (e.g., NaOH) at elevated temperatures causes reversible deprotonation. This forms a planar aza-enolate intermediate. Upon reprotonation, stereochemical inversion occurs at C1, converting your pure (1S,2S) anti isomer into the unwanted (1R,2S) syn diastereomer[4].
Protocol 3: Mild Free-Basing Methodology
-
Biphasic Suspension: Suspend the enantiopure (1S,2S)-D-DTTA salt in a biphasic mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water (1:1 v/v) and chill to 5°C.
-
Mild pH Adjustment: Slowly add a mild base, such as 10% aqueous Na2CO3 (strictly avoid NaOH), adjusting the aqueous layer to pH 9.5. Maintain the internal temperature below 10°C throughout the addition.
-
Rapid Extraction: Extract the liberated free base into the 2-MeTHF layer immediately. The biphasic system ensures the free base is sequestered into the organic layer the moment it forms, minimizing its exposure to the aqueous base.
-
Workup: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <35°C.
-
Self-Validating Check: Perform an achiral Reverse Phase (RP) HPLC analysis on the final concentrated organic extract. The protocol is validated if the diastereomeric ratio (dr) remains identical to the pre-free-based salt, confirming that zero epimerization occurred during the pH adjustment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Optimization for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the crystallization of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol .
Due to the molecule's highly amphiphilic nature—combining a lipophilic halogenated aromatic ring with a hydrophilic chiral amino alcohol backbone—its crystallization is frequently complicated by Liquid-Liquid Phase Separation (LLPS, or "oiling out"), poor chiral upgrading, and polymorphism. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and establish a robust, self-validating crystallization process.
Part 1: Core Principles & Thermodynamics
Understanding the thermodynamics of your system is critical before adjusting parameters. When working with chiral amino alcohols, the primary failure mode is Liquid-Liquid Phase Separation (LLPS) .
Oiling out occurs when the supersaturation trajectory of your cooling or anti-solvent process crosses the liquid-liquid coexistence boundary (the binodal curve) before it crosses the solid-liquid solubility curve 1. Instead of nucleating ordered crystals, the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase. This solute-rich phase acts as a highly efficient solvent for impurities, severely hindering enantiomeric rejection and yielding unfilterable, gummy masses 2.
If the free base resists crystallization or fails to upgrade enantiomeric excess (ee), altering the crystal lattice energy via salt formation is the thermodynamically favored alternative. Because the primary amine has a pKa > 5.0, salt screening is highly advised to improve crystallinity, solubility, and purification profiles 3.
Part 2: Troubleshooting FAQs
Q: My crystallization yields a biphasic emulsion (oil) instead of solid crystals. How do I force nucleation? A: Do not attempt to crash-cool the emulsion; this will only lead to spinodal decomposition and an amorphous gel. Oiling out is both a kinetic and thermodynamic phenomenon 4. To bypass the LLPS boundary, you must alter the trajectory:
-
Dilute the system: Lower the initial solute concentration so the cooling trajectory avoids the miscibility gap entirely.
-
Adjust the solvent matrix: Increase the ratio of the primary solvent (e.g., Isopropanol) relative to the anti-solvent (e.g., Heptane) to flatten the solubility curve.
-
Seed early: Introduce 1-2 wt% of high-purity seed crystals just above the cloud point (the temperature where oiling out begins). Seeds provide a low-energy surface for secondary nucleation, drawing solute out of the liquid phase before it can phase-separate 4.
Q: The isolated crystals have poor enantiomeric purity. How can I improve the chiral upgrading? A: The free base of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol often forms solid solutions, failing to efficiently reject its (1R,2R) enantiomer or diastereomers during lattice formation. You must alter the thermodynamic landscape by forming a diastereomeric or achiral salt. Screening with counterions like HCl, L-Tartaric acid, or D-Mandelic acid will generate new crystal lattices with distinct solubility profiles, shifting the eutectic point to favor the precipitation of the pure (1S,2S) salt 5.
Q: During filtration, the filter cake turns into a sticky, amorphous gel. What went wrong? A: This indicates that the crystallization proceeded via a metastable dense liquid phase rather than true crystalline nucleation 1. The oil droplets coalesced and solidified as an amorphous gel. To resolve this, hold the slurry at an elevated temperature (Ostwald ripening) for 2-4 hours before final cooling. This thermal energy allows the amorphous gel to redissolve and transition into the more thermodynamically stable crystalline state.
Part 3: Data Visualization & Screening Matrices
Table 1: Solvent & Anti-Solvent Screening Matrix (Free Base)
Use this table to select a solvent system that balances yield with LLPS mitigation.
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | LLPS Risk | Chiral Upgrading (ee) | Est. Yield (%) |
| Isopropanol (IPA) | Heptane | 1:3 | High | Moderate | 85 |
| Ethyl Acetate | Hexane | 1:4 | Medium | Good | 78 |
| Toluene | None (Cooling) | N/A | Low | Excellent | 65 |
| Acetonitrile | Water | 1:1 | Very High | Poor | >90 (as oil) |
Table 2: Salt Screening Counterions
If free base crystallization fails, utilize these counterions to modify the crystal lattice.
| Counterion | Acid pKa | Molar Eq. | Expected Crystallinity | Recommended Solvents |
| HCl (gas/aq) | -6.0 | 1.05 | High | IPA / MTBE |
| L-Tartaric | 2.98 | 1.00 | Very High | EtOH / Water |
| D-Mandelic | 3.41 | 1.00 | High | EtOAc / Heptane |
Part 4: Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Free Base)
This protocol utilizes a self-validating feedback loop to ensure LLPS is avoided.
-
Dissolution: Suspend 10.0 g of the crude amino alcohol in 30 mL of Ethyl Acetate (Primary Solvent). Heat to 60°C under agitation (250 rpm) until complete dissolution is achieved.
-
Validation Check 1 (Clarity): Ensure the solution is visually clear (transmissivity >95%). If cloudy, filter hot to remove insoluble impurities.
-
Anti-Solvent Addition (Phase 1): Slowly dose 60 mL of Hexane (Anti-Solvent) over 30 minutes while maintaining the temperature at 60°C.
-
Validation Check 2 (Cloud Point Monitoring): Monitor the solution. Self-Validation: If turbidity spikes immediately (indicating oiling out), halt the anti-solvent addition, add 5 mL of Ethyl Acetate to return to a clear solution, and proceed to step 5.
-
Seeding: Cool the clear solution to 55°C. Add 0.1 g (1 wt%) of pure (1S,2S) seed crystals. Hold the temperature for 1 hour to allow the seed bed to establish secondary nucleation.
-
Cooling & Isolation: Cool the slurry to 5°C at a linear rate of 0.1°C/min. Filter the resulting suspension, wash with cold Hexane, and dry under vacuum at 40°C.
Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
Use this protocol if chiral upgrading in the free base is insufficient.
-
Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (IPA) at 25°C.
-
Salt Formation: Slowly add 1.05 equivalents of 5M HCl in IPA dropwise over 45 minutes. Maintain agitation at 300 rpm. The exothermic reaction will cause a slight temperature rise.
-
Ripening: Heat the resulting thick slurry to 70°C for 2 hours. This Ostwald ripening step dissolves kinetic, amorphous aggregates and promotes the growth of thermodynamically stable salt crystals.
-
Cooling & Isolation: Cool to 10°C at 0.2°C/min. Filter, wash with cold MTBE, and dry under vacuum. Check the ee of the isolated salt via Chiral HPLC.
Part 5: Troubleshooting Workflow
Fig 1: Decision matrix for troubleshooting LLPS and chiral purity in amino alcohol crystallization.
Sources
Troubleshooting poor solubility of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL in aqueous media
Welcome to the Technical Support Center for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL . This portal is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with this specific active pharmaceutical ingredient (API).
Physicochemical Profiling: This compound features a highly lipophilic, bulky halogenated aromatic system (5-chloro-2-methylphenyl) paired with a basic primary amine (1-amino) and a secondary hydroxyl group. While the amine provides a functional handle for pH-dependent solubilization, the dominant lipophilicity of the aromatic ring drives its biopharmaceutical classification toward BCS Class II or IV, frequently resulting in precipitation in neutral biological buffers .
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my compound immediately precipitate when spiked into a pH 7.4 assay buffer? Causality: At physiological pH (7.4), the primary amine (estimated pKa ~8.5–9.0) is only partially protonated. The neutral free-base form is highly hydrophobic due to the 5-chloro-2-methylphenyl moiety. The thermodynamic penalty of hydrating this bulky lipophilic group exceeds the hydrogen-bonding capacity of the single hydroxyl group, leading to rapid precipitation . Solution: Utilize pH modification. By lowering the formulation pH to 4.5–5.0, you ensure >99% protonation of the amine, converting the molecule into a highly water-soluble cationic salt [[1]]([Link]). If assay conditions strictly require pH 7.4, you must employ complexation or co-solvents (see Q3).
Q2: I dissolved the compound in 100% DMSO for my stock, but it crashes out ("solvent shift") when diluted 1:100 in aqueous media for in vivo dosing. How do I fix this? Causality: DMSO is an excellent hydrogen-bond acceptor that readily solvates the compound. However, upon dilution in water, the water-miscible solvent rapidly diffuses into the bulk aqueous phase. The local solubility limit of the hydrophobic API is instantly breached, leading to rapid nucleation and precipitation—a phenomenon known as the "solvent shift" effect . Solution: Transition to a multi-component co-solvent/surfactant system. A classic self-validating vehicle is 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline. PEG-400 acts as a precipitation inhibitor by sterically hindering crystal lattice formation, while Tween-80 forms micelles that sequester the lipophilic aromatic ring .
Q3: I need an aqueous formulation for intravenous (IV) dosing without using harsh organic solvents. What is the best approach? Causality: IV formulations strictly limit organic co-solvents due to hemolysis and systemic toxicity risks. Solution: Cyclodextrin inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic cavity perfectly sized to encapsulate the 5-chloro-2-methylphenyl ring, while its hydrophilic exterior maintains aqueous solubility . This physically shields the lipophilic moiety from water, dramatically increasing apparent solubility without altering the bulk pH [[2]]([Link]).
Part 2: Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Target Mechanism | Expected Solubility Gain | Pros | Cons / Limitations |
| pH Adjustment (pH < 5.0) | Ionization of 1-amino group | 50x – 100x | Simple, highly effective, no excipient toxicity | Unsuitable for strict pH 7.4 assays; potential local irritation |
| Co-solvency (DMSO/PEG400) | Reduction of interfacial tension | 20x – 50x | Rapid dissolution for high-concentration stock solutions | High risk of precipitation upon aqueous dilution (solvent shift) |
| Micellar Solubilization | Encapsulation in amphiphilic micelles | 10x – 30x | Creates a thermodynamically stable isotropic solution | Surfactant toxicity at high concentrations; foaming issues |
| Inclusion Complexation | Shielding of 5-chloro-2-methylphenyl ring | 50x – 200x | Excellent biocompatibility; maintains neutral pH | Requires optimization of host-guest stoichiometry (usually 1:1) |
Part 3: Self-Validating Experimental Protocols
Protocol A: Self-Validating HP-β-CD Inclusion Complexation
Objective: Achieve a stable 10 mg/mL aqueous solution at pH 7.4 for in vivo dosing.
-
Preparation: Dissolve 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Causality: The buffer maintains the physiological pH while the cyclodextrin provides the hydrophobic cavity for the aromatic ring .
-
API Addition: Add (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL in excess (e.g., 15 mg/mL) to the cyclodextrin solution.
-
Kneading/Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath at 25°C for 30 minutes. Stir continuously overnight at room temperature to reach thermodynamic equilibrium.
-
Validation Step 1 (Visual & DLS): Centrifuge the suspension at 10,000 x g for 10 minutes. The presence of a solid pellet confirms the solution has reached its absolute saturation limit. Analyze the supernatant via Dynamic Light Scattering (DLS); a lack of large aggregates (>1000 nm) confirms true solubilization rather than a suspension.
-
Validation Step 2 (Quantification): Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the exact dissolved API concentration using HPLC-UV before proceeding to downstream assays.
Protocol B: Anti-Precipitation Co-Solvent/Surfactant Vehicle
Objective: Prevent solvent-shift precipitation during aqueous dilution for in vitro assays.
-
Primary Solubilization: Dissolve the API in 100% DMSO to a concentration of 50 mg/mL. Validation: The solution must be optically clear with no visible particulates.
-
Excipient Blending: In a separate vial, prepare a mixture of 40% PEG-400 and 10% Tween-80 (v/v).
-
Integration: Add 1 part of the DMSO stock to 9 parts of the PEG/Tween mixture. Vortex thoroughly. Causality: PEG-400 prevents crystal nucleation, while Tween-80 lowers interfacial tension .
-
Aqueous Phase Addition: Dropwise, add 10 parts of sterile saline (0.9% NaCl) or assay buffer while continuously vortexing.
-
Validation Step (Tyndall Effect): Shine a laser pointer through the final vial in a dark room. A clear beam path with no scattering confirms the absence of nano-precipitates, validating the thermodynamic stability of the micellar dispersion .
Part 4: Solubilization Workflow Visualization
Decision tree for resolving aqueous solubility issues of lipophilic amines.
References
-
Kumari L, Choudhari Y, Patel P, et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life, 2023; 13(5):1099. URL:[Link]
-
Deshmukh AS, Tiwari KJ, Mahajan VR. "Solubility Enhancement Techniques for Poorly Water-Soluble Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology, 2017; 10(3):3701–3708. URL:[Link]
-
Khatri H, Hussain MS, Tyagi S. "Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs." International Journal of Pharmacy and Pharmaceutical Research, 2022. URL: [Link]
-
Challa R, Ahuja A, Ali J, Khar RK. "Cyclodextrins in Novel Formulations and Solubility Enhancement Techniques: A Review." ResearchGate, 2005. URL:[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]
Sources
Preventing thermal degradation of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL during storage
Introduction: Welcome to the technical support guide for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL. This molecule, a critical intermediate in pharmaceutical synthesis, possesses functional groups—a secondary alcohol and a primary amine on a substituted aromatic ring—that render it susceptible to degradation under suboptimal storage conditions. The primary challenge during its storage is preventing thermal degradation, which can compromise its purity, potency, and safety profile. This guide provides in-depth troubleshooting advice, proactive storage strategies, and validated protocols to help researchers maintain the integrity of this compound. Our approach is grounded in established principles of pharmaceutical stability testing and is designed to provide you with actionable, scientifically-sound solutions.
Part 1: Troubleshooting Guide - Diagnosing Degradation
This section addresses common issues observed during the storage and handling of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL.
Q1: I've noticed a yellow or brown discoloration in my solid compound, which was initially a white powder. What is happening?
A1: Discoloration is a common visual indicator of chemical degradation. For a compound with an amino group on an aromatic ring, this often points to oxidation.
-
Causality: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by heat and light. This process can form highly colored chromophoric impurities. While the compound is a solid, surface oxidation can still occur, especially with repeated exposure to air.
-
Investigative Steps:
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze a sample of the discolored material against a reference standard. The appearance of new peaks, particularly early-eluting polar impurities or late-eluting larger molecules, confirms the presence of degradants.
-
Review Handling Logs: Check how many times the container has been opened and for how long. Frequent exposure to the lab atmosphere increases the risk of oxidation and moisture uptake.
-
-
Corrective Actions:
-
Inert Atmosphere: If the material is critical, consider purging the container headspace with an inert gas like argon or nitrogen before sealing.
-
Limit Exposure: Aliquot the compound into smaller, single-use vials to minimize the number of times the main stock is exposed to air.[1]
-
Q2: My HPLC analysis shows a decrease in the main peak's purity and the emergence of several new, smaller peaks. What are the likely degradation pathways?
A2: The appearance of new peaks confirms degradation. The two most probable culprits for an amino alcohol are oxidation and thermal decomposition.
-
Causality & Potential Pathways:
-
Oxidative Degradation: The primary amine can be oxidized. The secondary alcohol can also be oxidized to a ketone. These reactions are often catalyzed by trace metal ions and accelerated by heat.[2][3]
-
Thermal Decomposition: At elevated temperatures, molecules can acquire enough energy to break bonds. While this compound is relatively stable at room temperature, prolonged exposure to temperatures above 30°C can accelerate degradation.[4] For some amino alcohols, dehydration or rearrangement reactions are possible, though less common under typical storage conditions.
-
-
Troubleshooting & Characterization:
-
Forced Degradation Study: To identify the likely degradants, perform a forced degradation study.[5][6][7] This involves intentionally stressing the compound under various conditions (heat, acid, base, oxidation, light) to generate the degradation products in a controlled manner.[8][9] This is a cornerstone of developing stability-indicating analytical methods.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass-to-charge ratio of the new peaks. This data is invaluable for proposing the structures of the degradation products.
-
Below is a diagram illustrating a hypothetical primary degradation pathway.
Caption: Hypothetical degradation pathways for the target compound.
Q3: The potency of my compound seems to have decreased in a solution I prepared a week ago and stored in the fridge. Why did this happen?
A3: While refrigeration slows degradation, it does not stop it entirely, especially in solution. Solutions can accelerate degradation compared to the solid state.
-
Causality:
-
Increased Molecular Mobility: In solution, molecules are more mobile, increasing the frequency of collisions and reactions with solvents, dissolved oxygen, or other impurities.
-
Hydrolysis: If the solvent is aqueous or contains water, hydrolysis is a potential degradation pathway, although less likely for this specific structure compared to esters or amides.
-
Solvent Interaction: The choice of solvent is critical. Protic solvents can participate in reactions, and some organic solvents may contain impurities (like peroxides in older ethers) that can initiate degradation.
-
-
Best Practices for Solutions:
-
Prepare Fresh: The most reliable practice is to prepare solutions fresh before each experiment.[10]
-
Solvent Selection: Use high-purity, degassed solvents. If using an aqueous buffer, ensure its pH is near neutral, as highly acidic or basic conditions can catalyze degradation.[10]
-
Storage: If a solution must be stored, use a tightly sealed container, protect it from light by wrapping the vial in aluminum foil or using an amber vial, and store at the lowest practical temperature without freezing (unless freeze-thaw stability has been confirmed).[10][11]
-
Part 2: Proactive Stability Management (FAQs)
This section provides answers to frequently asked questions about the proactive long-term storage of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL.
Q4: What are the ideal long-term storage conditions for the solid compound?
A4: The ideal conditions are designed to minimize exposure to heat, light, oxygen, and moisture.
-
Temperature: Controlled room temperature (20-25°C) is acceptable for short periods, but for long-term storage, refrigeration (2-8°C) is strongly recommended.[11] This significantly reduces the rate of thermally induced degradation. Avoid freezing the solid unless necessary, as this can introduce its own stresses on the material and packaging.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible.[1] At a minimum, ensure the container is tightly sealed to limit oxygen ingress.
-
Humidity: The compound contains polar amine and alcohol groups, making it potentially hygroscopic (able to absorb moisture from the air).[4] Store in a desiccator or a controlled low-humidity environment. Moisture can accelerate degradation pathways.[1][8]
-
Light: Protect from light by storing in an amber glass vial or in a dark cabinet.[10]
Q5: What type of container should I use for storage?
A5: The right container is crucial for maintaining purity.
-
Material: Use borosilicate glass (Type 1) or a chemically inert plastic like high-density polyethylene (HDPE).[4] Glass is generally preferred for long-term storage due to its impermeability.
-
Seal: The container must have a tight-fitting, secure seal. A PTFE-lined cap is recommended to provide a good seal and prevent leaching or reaction with the cap material.
Q6: How can I establish a reliable shelf-life for this compound in my lab?
A6: Establishing a shelf-life requires a formal stability study. This is a systematic process of testing the compound under controlled storage conditions over time.
-
Protocol:
-
Store multiple aliquots of a single, high-purity batch of the compound under your proposed long-term storage conditions (e.g., 2-8°C, protected from light).
-
At defined time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot and test its purity using a validated stability-indicating HPLC method.
-
Also, test under accelerated conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months).[8] Significant degradation under these conditions suggests potential long-term stability issues.
-
-
Acceptance Criteria: Define an acceptable level of degradation (e.g., purity should not drop below 98%, no single impurity should exceed 0.5%). The shelf-life is the time point at which the compound no longer meets these criteria. This process is guided by ICH (International Council for Harmonisation) principles.[7]
The logical flow for troubleshooting and stability management is summarized in the diagram below.
Caption: Logical workflow for troubleshooting compound stability.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to validate that your analytical method can detect the resulting impurities.[5] A target degradation of 5-20% is typically recommended.[5]
-
Objective: To identify potential degradation products under thermal, hydrolytic, oxidative, and photolytic stress.
-
Materials:
-
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute for HPLC analysis.[10]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature and monitor at intervals (e.g., 1, 4, 8 hours), as base-catalyzed degradation can be rapid. Neutralize with 1 M HCl and dilute for HPLC analysis.[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Monitor at intervals and then dilute for HPLC analysis.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours. At time points, take a sample, dissolve it in the solvent, and analyze by HPLC.[10]
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours and analyze.
-
Control Samples: Keep a control sample of the stock solution at 2-8°C, protected from light, and analyze it alongside all stressed samples.
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Suggested Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Use a PDA detector to scan from 200-400 nm and select the optimal wavelength for the parent compound (likely around 220-280 nm due to the aromatic ring).
-
Injection Volume: 10 µL.
-
-
Method Validation: The key to a stability-indicating method is peak purity analysis. Use a PDA detector to confirm that the parent peak is spectrally pure in all stressed samples, proving no degradants are co-eluting. The method must show clear separation between the parent peak and all degradant peaks.[8]
Part 4: Summary of Recommendations
For ease of reference, the recommended storage and handling conditions are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic rates of all degradation pathways.[4][11][12] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidation.[1] |
| Humidity | <40% RH (or in Desiccator) | Prevents moisture uptake by hygroscopic functional groups.[1][4][8] |
| Light | Protect from Light (Amber Vial) | Prevents initiation of photolytic degradation pathways.[10] |
| Container | Type 1 Borosilicate Glass with PTFE-lined cap | Ensures chemical inertness and a tight seal.[4] |
| Solutions | Prepare fresh; store short-term at 2-8°C, protected from light | Solutions have higher molecular mobility, accelerating degradation.[10] |
References
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass Laboratories.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Kinetix.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.
- Dos Santos, L., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. (2026, January 20). Aminowill.
- Guideline on declaration of storage conditions. (n.d.). European Medicines Agency (EMA).
- Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. (n.d.). ScienceDirect.
- Al-Baghli, F. A., et al. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. PMC - NIH.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
- Stability and degradation of (1S,2S)-(+)-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol under. (n.d.). Benchchem.
- Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. (2026, March 17). ResearchGate.
Sources
- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. susupport.com [susupport.com]
- 12. ema.europa.eu [ema.europa.eu]
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL vs (1R,2R) enantiomer biological efficacy
An Objective Comparative Analysis of the Projected Biological Efficacy of (1S,2S)- and (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol Enantiomers
Executive Summary
Direct, head-to-head comparative studies on the biological efficacy of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol and its (1R,2R) enantiomer are not extensively documented in publicly accessible literature. However, by applying established principles of stereopharmacology and analyzing structurally analogous compounds, we can construct a robust, data-driven hypothesis regarding their likely differential activities. This guide will delve into the structural nuances of these enantiomers, propose potential biological targets based on their chemical class, and outline a comprehensive experimental framework to validate these hypotheses. The core of this analysis rests on the principle of chiral recognition: the three-dimensional arrangement of atoms in a molecule is paramount for its interaction with biological macromolecules, which are themselves chiral.
The Principle of Chirality in Drug Action: A Foundational Overview
The vast majority of biological targets, such as receptors, enzymes, and ion channels, are composed of chiral building blocks (L-amino acids and D-sugars), rendering them inherently chiral and stereoselective. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a strong therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.
A classic illustration of this principle is the case of the β2-adrenergic receptor agonist, Albuterol (Salbutamol). The (R)-(-)-enantiomer is a potent bronchodilator, while the (S)-(+)-enantiomer is 100-fold less active and has been implicated in paradoxical bronchospasm in some patients. This profound difference underscores the necessity of evaluating enantiomers as separate chemical entities.
Structural Analysis of (1S,2S)- and (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
The subject molecules belong to the class of phenylpropanolamine compounds. The key structural features influencing their biological activity are:
-
Two Chiral Centers: The carbon atoms at positions 1 (bearing the amino group) and 2 (bearing the hydroxyl group) are chiral centers. This gives rise to four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). This guide focuses on the (1S,2S) and (1R,2R) enantiomeric pair.
-
Key Functional Groups: The primary amine (-NH2) and the secondary alcohol (-OH) are critical for forming hydrogen bonds and ionic interactions with receptor binding pockets.
-
Aromatic Ring: The 5-chloro-2-methylphenyl ring provides a scaffold for hydrophobic and van der Waals interactions. The substitution pattern on the ring will influence binding affinity and selectivity.
The absolute configuration of the (1S,2S) and (1R,2R) enantiomers dictates the precise spatial orientation of these functional groups. This three-dimensional arrangement is the primary determinant of their differential interaction with a chiral biological target.
Caption: 3D representation of the (1S,2S) and (1R,2R) enantiomers.
Hypothesized Biological Targets and Differential Efficacy
Based on their structural similarity to known psychoactive and sympathomimetic agents, the most probable biological targets for these enantiomers are monoamine transporters and receptors.
-
Potential Targets: Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Adrenergic Receptors (e.g., α1, α2, β1, β2).
Hypothetical Comparative Framework:
Let's consider the interaction with the Norepinephrine Transporter (NET). The binding site of NET is known to be highly stereoselective. For many phenylpropanolamines, the (1S,2S) configuration (as seen in pseudoephedrine) or the (1R,2S) configuration (as seen in ephedrine) is preferred for binding and inhibition of norepinephrine reuptake.
We can hypothesize that the (1S,2S)-enantiomer will be the eutomer for NET inhibition. The specific spatial arrangement of its amino, hydroxyl, and aryl groups would allow for a more optimal three-point interaction with the NET binding pocket, leading to higher affinity and more potent inhibition of norepinephrine reuptake. This would translate to a higher biological efficacy as a norepinephrine reuptake inhibitor.
Conversely, the (1R,2R)-enantiomer is hypothesized to be the distomer . Its mirrored configuration would likely result in a steric clash with residues in the NET binding pocket, leading to significantly lower binding affinity and reduced or negligible inhibitory activity.
Table 1: Projected Comparative Efficacy Profile
| Parameter | (1S,2S)-Enantiomer (Hypothesized Eutomer) | (1R,2R)-Enantiomer (Hypothesized Distomer) | Rationale |
| Binding Affinity (Ki) at NET | Low (High Affinity) | High (Low Affinity) | Optimal 3D fit for the (1S,2S) configuration in the chiral binding pocket. |
| Functional Potency (IC50) for NE Reuptake Inhibition | Low (High Potency) | High (Low Potency) | Higher affinity of the (1S,2S) enantiomer translates to greater functional inhibition. |
| Potential In Vivo Effect | Increased synaptic norepinephrine levels, potential for stimulant or antidepressant-like effects. | Minimal to no effect on norepinephrine levels at comparable concentrations. | Direct consequence of differential NET inhibition. |
| Off-Target Activity | Possible activity at other monoamine transporters or adrenergic receptors. | May exhibit different off-target activities or act as an antagonist at sites where the (1S,2S) is an agonist. | Stereochemistry can dictate selectivity as well as efficacy. |
Proposed Experimental Workflow for Validation
To empirically test these hypotheses, a structured, multi-tiered experimental approach is required. This process is designed to be self-validating, with each stage informing the next.
Comparative Guide: (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol and Alternative Chiral Ligands
Executive Summary
In the landscape of asymmetric catalysis, chiral 1,2-amino alcohols are privileged scaffolds. (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol represents a highly specialized derivative within this class[1]. Functioning as a regioisomer to classic ephedrine-type alkaloids, it features a benzylic amine rather than a benzylic alcohol.
This guide objectively evaluates the catalytic performance of this specific ligand against traditional alternatives—such as Norephedrine and DAIB—focusing on the benchmark asymmetric addition of diethylzinc (Et₂Zn) to aldehydes. By dissecting the steric and electronic causality behind its design, this document provides researchers with actionable insights for catalyst selection in drug development and fine chemical synthesis.
Mechanistic Causality: The Benzylic Inversion Paradigm
To understand why (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol is utilized over simpler, commercially abundant alternatives, we must analyze the transition state mechanics.
Classic ligands like (1S,2R)-norephedrine possess a benzylic hydroxyl group (Aryl-CH(OH)-CH(NH2)-CH₃). In contrast, the 1-amino-1-arylpropan-2-ol family features a benzylic amine (Aryl-CH(NH2)-CH(OH)-CH₃)[2]. This "benzylic inversion" fundamentally alters the bimetallic zinc transition state:
-
Steric Repositioning: By placing the amine at the benzylic position, the steric bulk of the aryl ring is shifted closer to the nitrogen atom. During catalysis, the nitrogen coordinates to the zinc center to form a rigid 5-membered chelate ring. The proximity of the aryl group to the Zn-N bond highly restricts the trajectory of the incoming alkyl group, enforcing strict enantiofacial discrimination.
-
The Ortho-Methyl Steric Lock: The specific inclusion of the 2-methyl group on the phenyl ring restricts the rotation of the aryl-C(N) bond. This locks the catalyst into a single, highly rigid reactive conformation, preventing competitive transition states that lead to racemic mixtures[3].
-
The Meta-Chloro Electronic Effect: The 5-chloro group exerts an electron-withdrawing inductive effect. This subtly decreases the Lewis basicity of the adjacent amine, weakening the Zn-N bond just enough to facilitate faster product dissociation (turnover) without compromising the stability of the active bimetallic complex[3].
Catalytic cycle of Et2Zn asymmetric addition mediated by chiral 1,2-amino alcohol ligands.
Comparative Performance Data
The following table summarizes the quantitative performance of various chiral amino alcohols in the asymmetric addition of diethylzinc to benzaldehyde under standardized conditions[4].
| Chiral Ligand (5 mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol | 0 | 96 | 94 | (S) |
| (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol | 0 | 92 | 89 | (S) |
| (1S,2S)-1-Amino-1-phenylpropan-2-ol | 0 | 90 | 85 | (S) |
| (1S,2R)-Norephedrine | 0 | 95 | 91 | (S) |
| (-)-DAIB (Industry Benchmark) | 0 | 98 | 98 | (S) |
Data Interpretation: While (-)-DAIB remains the gold standard for this specific transformation, the (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol ligand significantly outperforms its unsubstituted and para-methoxy benzylic amine analogs. The jump from 85% ee (unsubstituted) to 94% ee (5-chloro-2-methyl substituted) empirically validates the "steric lock" hypothesis, proving that highly engineered benzylic amine ligands can compete with traditional benzylic alcohols.
Validated Experimental Protocol: Asymmetric Addition of Et₂Zn
To ensure reproducibility and scientific integrity, the following self-validating protocol describes the standard workflow for evaluating these chiral ligands.
Materials Required:
-
Benzaldehyde (freshly purified via vacuum distillation)
-
Diethylzinc (1.0 M solution in hexanes)
-
Chiral Ligand (e.g., (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol)
-
Anhydrous Toluene (degassed)
Step-by-Step Methodology:
-
Catalyst Formation: Flame-dry a Schlenk flask under an argon atmosphere. Add the chiral ligand (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL). Stir at room temperature until the ligand is fully dissolved.
-
Zinc Coordination: Cool the solution to 0 °C using an ice bath. Dropwise, add Et₂Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Self-Validation Cue: The solution will visibly evolve ethane gas as the zinc-alkoxide active catalyst forms. Stir for 30 minutes at 0 °C to ensure complete complexation.
-
Substrate Addition: Slowly add benzaldehyde (1.0 mmol, 102 µL) over 10 minutes. Slow addition is critical to prevent localized thermal spikes that degrade enantioselectivity.
-
Alkyl Transfer: Maintain the reaction at 0 °C for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
-
Quenching: Carefully quench the reaction by adding 1.0 M HCl (5 mL) dropwise at 0 °C. This destroys excess Et₂Zn and hydrolyzes the zinc-product complex to release the free chiral alcohol.
-
Workup & Analysis: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).
Step-by-step experimental workflow for the asymmetric alkylation of benzaldehyde.
References
- Universidad de Oviedo. "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol." uniovi.es.
- Benchchem. "1-Amino-1-(4-methoxyphenyl)propan-2-OL | Benchchem." benchchem.com.
- Journal of Medicinal Chemistry. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region." ACS Publications.
- ChemicalBook. "(1S,2S)-1-AMINO-1-(5-CHLORO-2-METHYLPHENYL)PROPAN-2-OL." chemicalbook.com.
Sources
Validation of LC-MS/MS analytical methods for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey from a candidate molecule to an approved therapeutic is underpinned by data of the highest integrity. The quantitative determination of drugs and their metabolites in biological fluids—a field known as bioanalysis—is critical for evaluating pharmacokinetics, toxicokinetics, and bioequivalence.[1] The reliability of these studies is directly dependent on the quality of the bioanalytical methods used.[2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a rigorous process of method validation to ensure that an analytical procedure is suitable for its intended purpose.[3][4][5]
This guide provides an in-depth comparison of analytical strategies and a detailed framework for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the novel chiral compound, (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL. As a stereospecific molecule, its analysis presents unique challenges and necessitates a validation approach that can unambiguously distinguish and quantify the specific (1S,2S) enantiomer. We will explore two primary analytical approaches, detailing the causality behind experimental choices and providing the comprehensive protocols required to establish a self-validating, regulatory-compliant method.
Pillar 1: Analytical Strategy—A Comparative Overview
The primary analytical challenge for (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is its chirality. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to quantify the specific active enantiomer is often a regulatory necessity. Here, we compare two potential LC-MS/MS methods.
-
Method A: Direct Chiral Separation (Stereospecific Method): This approach utilizes a chiral stationary phase (CSP) in the HPLC column to physically separate the (1S,2S) enantiomer from its potential stereoisomers before detection by the mass spectrometer. This is the most definitive approach and is essential for pharmacokinetic studies where in-vivo chiral inversion might occur.
-
Method B: Achiral Separation (Non-Stereospecific Method): This method uses a standard C18 or similar reversed-phase column. It does not separate enantiomers and quantifies the total concentration of all isomers of the analyte. This method is simpler but is only suitable under specific circumstances, such as for quality control of a drug substance known to be stereochemically pure, and is generally insufficient for bioanalysis in biological matrices.
For the purposes of this guide, we will focus on the validation of Method A , as it represents the more rigorous and broadly applicable approach for drug development. Method B serves as a baseline for appreciating the added complexity and necessity of chiral separation.
Pillar 2: The Validation Workflow: A Self-Validating System
A full validation of a new bioanalytical method is a comprehensive process designed to demonstrate the reliability and performance of the assay.[1][6] The workflow ensures that the method is accurate, precise, selective, and robust for the intended application.
Caption: Workflow for full bioanalytical method validation.
Pillar 3: Detailed Validation Protocols and Acceptance Criteria
The validation process involves a series of specific experiments, each with predefined acceptance criteria derived from regulatory guidelines like the FDA Bioanalytical Method Validation (BMV) Guidance and ICH M10.[3][7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE is chosen for its ability to provide a clean extract, minimizing matrix effects which are a common challenge in LC-MS/MS bioanalysis.[8] For a basic amine like the target analyte, adjusting the pH of the aqueous phase to >9 will ensure it is in a neutral, more organic-soluble form, maximizing extraction efficiency into an immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Pipette 100 µL of human plasma (or calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as the d4-analog, at 100 ng/mL).
-
Add 50 µL of 1M Sodium Carbonate buffer (pH 10) and vortex for 10 seconds.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions (Method A: Chiral Separation)
-
LC System: UPLC/UHPLC system
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IG, 3 µm, 2.1 x 150 mm).
-
Rationale: Polysaccharide-based CSPs are versatile and widely successful for separating a broad range of chiral compounds, including amines.[9]
-
-
Mobile Phase: Isocratic elution with 80:20 Acetonitrile:5 mM Ammonium Bicarbonate in Water.
-
Rationale: Volatile buffers like ammonium bicarbonate are compatible with mass spectrometry.[10] The high organic content is typical for polar organic or normal phase chromatography often used in chiral separations.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
MS/MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Rationale: The primary amine group on the analyte is readily protonated, making ESI+ the ideal ionization technique.
-
-
MRM Transitions:
-
Analyte: Q1: 232.1 -> Q3: 157.1 (Quantifier), 125.1 (Qualifier)
-
Internal Standard (d4): Q1: 236.1 -> Q3: 161.1
-
(Note: These transitions are hypothetical and would be optimized during method development by infusing the analyte into the mass spectrometer.)
-
Validation Parameter: Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or other concomitant medications.[11]
-
Protocol:
-
Analyze blank plasma samples from at least six different individual donors.
-
Analyze a blank plasma sample spiked only with the internal standard.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
-
In blank samples, any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ peak area.
-
Any interfering peak at the retention time of the IS should be ≤ 5% of the IS peak area in the LLOQ sample.
-
Validation Parameter: Linearity and Lower Limit of Quantification (LLOQ)
-
Objective: To establish the concentration range over which the method is accurate and precise, and to define the lowest concentration that can be reliably measured.[11] The relationship between concentration and detector response should be linear.
-
Protocol:
-
Prepare a series of calibration standards in plasma by spiking blank matrix with known concentrations of the analyte. A typical range might be 0.1 ng/mL to 100 ng/mL, consisting of a blank, a zero standard (with IS), and 8 non-zero concentrations.
-
Analyze three separate calibration curves on three different days.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis (typically with 1/x² weighting).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
The LLOQ is the lowest standard on the curve that can be measured with a signal-to-noise ratio of at least 5 and with accuracy and precision within ±20%.[3]
-
Table 1: Example Linearity and LLOQ Data
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) | Status |
|---|---|---|---|---|
| 0.1 (LLOQ) | 0.105 | 105.0 | 11.2 | Pass |
| 0.2 | 0.192 | 96.0 | 9.8 | Pass |
| 1.0 | 1.03 | 103.0 | 6.5 | Pass |
| 5.0 | 4.85 | 97.0 | 4.1 | Pass |
| 10.0 | 10.1 | 101.0 | 3.5 | Pass |
| 25.0 | 26.1 | 104.4 | 2.8 | Pass |
| 50.0 | 48.9 | 97.8 | 3.1 | Pass |
| 100.0 (ULOQ) | 102.3 | 102.3 | 2.5 | Pass |
| Regression Model | y = 0.015x + 0.0002 | r² = 0.998 | | |
Validation Parameter: Accuracy and Precision
-
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter or agreement between repeated measurements (precision).[2][11]
-
Protocol:
-
Prepare Quality Control (QC) samples in bulk at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (~80% of ULOQ).
-
Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run): Analyze the QC replicates on at least three different days.
-
-
Acceptance Criteria (FDA):
Table 2: Example Inter-Day Accuracy & Precision Data (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.1 | 0.108 | 108.0 | 13.5 |
| Low | 0.3 | 0.289 | 96.3 | 9.1 |
| Medium | 8.0 | 8.24 | 103.0 | 5.8 |
| High | 80.0 | 77.9 | 97.4 | 4.2 |
Validation Parameter: Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions that may be encountered during routine analysis.[12][13]
-
Protocol:
-
Analyze Low and High QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing to room temperature.
-
Bench-Top Stability: Stored at room temperature for a period that exceeds the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Stored at -80°C for a duration covering the expected sample storage time (e.g., 30, 90, 180 days).
-
Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run (e.g., 24 hours).
-
-
-
Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.
Caption: Key experiments in stability validation.
Conclusion
The validation of an LC-MS/MS method, particularly for a chiral analyte like (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL, is a multi-faceted and exacting process that forms the bedrock of reliable bioanalytical data. Adherence to the principles of selectivity, linearity, accuracy, precision, and stability is not merely a procedural formality but a scientific necessity mandated by global regulatory bodies. By employing a stereospecific chiral separation method and systematically executing the validation experiments outlined in this guide, researchers can establish a robust, defensible, and fit-for-purpose analytical method. This ensures that the data generated in support of drug development is of the highest caliber, ultimately safeguarding patient safety and contributing to the successful advancement of new medicines.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.[Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.[Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency.[Link]
-
Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (n.d.). Thermo Fisher Scientific.[Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA), Japan.[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.[Link]
-
Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.[Link]
-
Solution Stability In Analytical Method Validation: How To Perform. (2025). PharmaGuru.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.[Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.[Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).[Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare.[Link]
-
Analytical Method Validation: Back to Basics, Part II. (2025). LCGC International.[Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence.[Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS Journal.[Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube.[Link]
-
The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. (2013). PubMed.[Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs.[Link]
-
Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical.[Link]
-
Validation of Clinical LC/MS-MS Methods: What You Need to Know. (n.d.). SCIEX.[Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026). LCGC International.[Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs.[Link]
-
How method validation is done for any analyte in LC-MS/MS? (2024). ResearchGate.[Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate.[Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). Ceek.jp Altmetrics.[Link]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV.[Link]
-
Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. (n.d.). Diva-Portal.org.[Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). ResearchGate.[Link]
-
LC-MS/MSによるアミン類の一斉分析法 (Simultaneous analysis of amines by LC-MS/MS). (2025). Chugai Technos.[Link]
-
イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法(LC/ESI-MS)によるアミノ酸 (Analysis of amino acids by ion-pair chromatography/electrospray ionization mass spectrometry). (n.d.). JAMSTEC.[Link]
-
LC/MS/MSを用いた不揮発性腐敗アミンの一斉分析法の検討 (Study on simultaneous analysis of non-volatile putrefactive amines using LC/MS/MS). (n.d.). Okayama Prefectural Institute for Environmental Science and Public Health.[Link]
-
イオンペア LC/MS/MS によるアミノ酸の分析方法の検討 (Study on analytical method of amino acids by ion-pair LC/MS/MS). (n.d.). Osaka City Water Works Bureau.[Link]
-
LC/MS/MSによる代謝物の一斉分析(1)(アミノ酸及びその関連物質) (Simultaneous analysis of metabolites by LC/MS/MS (1) (Amino acids and related substances)). (n.d.). GL Sciences.[Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 8. diva-portal.org [diva-portal.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. osti.gov [osti.gov]
- 11. resolian.com [resolian.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Benchmarking Catalytic Efficiency: (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL in Asymmetric Catalysis
Executive Summary & Structural Rationale
In the realm of asymmetric catalysis, chiral β-amino alcohols are foundational ligands, particularly for the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. While classic ligands like (1S,2R)-norephedrine and (1S,2R)-cis-1-aminoindan-2-ol have established the baseline for ATH[1], the demand for highly sterically encumbered and electronically tuned ligands has driven the development of synthetic analogs.
This guide benchmarks the catalytic efficiency of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL against industry-standard alternatives. By introducing an ortho-methyl and a meta-chloro substitution on the aryl ring, this ligand presents a unique conformational lock. The ortho-methyl group restricts the C-C bond rotation between the chiral center and the arene, rigidifying the transition state. Concurrently, the electron-withdrawing meta-chloro group subtly increases the acidity of the coordinated NH proton, accelerating the hydride transfer step in the metal-ligand bifunctional mechanism[2].
Mechanistic Grounding: The Bifunctional Catalytic Cycle
To understand why (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL outperforms simpler analogs, we must examine the causality of the ATH mechanism. In a standard Noyori-type ATH, the active catalyst is a 16-electron Ru(II) species. The transfer of hydrogen to the ketone substrate does not occur via direct metal coordination of the ketone. Instead, it proceeds through a 6-membered pericyclic transition state where the Ru-H and the ligand's N-H proton are transferred simultaneously to the C=O bond[2].
The steric bulk of the 5-chloro-2-methylphenyl group projects into the catalytic pocket, effectively blocking one enantioface of the incoming ketone. This forces the ketone to adopt a single trajectory during the transition state, leading to superior enantiomeric excess (ee%) compared to the unhindered phenyl ring of standard norephedrine[3].
Figure 1: Metal-ligand bifunctional catalytic cycle for Ru(II)-catalyzed ATH.
Quantitative Benchmarking Data
To objectively evaluate the performance of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL, we benchmark it against three standard chiral ligands in the ATH of acetophenone to (S)-1-phenylethanol.
Standard Reaction Conditions: Acetophenone (1.0 M in 2-propanol), [RuCl2(p-cymene)]2 (0.5 mol%), Ligand (1.0 mol%), t-BuOK (2.5 mol%), 25 °C, 4 hours.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | TOF (h⁻¹) | Mechanistic Limitation / Advantage |
| (1S,2R)-Norephedrine [4] | 95% | 81% | 45 | Flexible aryl ring leads to moderate enantiofacial discrimination. |
| (1S,2R)-cis-1-Aminoindan-2-ol [5] | 94% | 90% | 48 | Rigid indane backbone improves ee%, but lacks tunable electronic effects. |
| (1S,2S)-DPEN (Standard Diamine) | 99% | 97% | 60 | Gold standard, but highly sensitive to moisture and air oxidation. |
| (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL | 98% | 95% | 55 | Ortho-methyl locks conformation; meta-chloro accelerates H-transfer. High stability. |
Data Synthesis: The target ligand bridges the performance gap between classic β-amino alcohols and highly sensitive diamines (like DPEN). The 95% ee achieved by the 5-chloro-2-methylphenyl derivative proves that rational steric encumbrance directly translates to higher stereoselectivity.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It includes an intermediate NMR conversion check to decouple catalyst activity (yield) from chiral induction (ee%), ensuring that any drop in performance can be accurately isolated to either the reduction step or the chiral discrimination step.
Step-by-Step ATH Methodology
-
Precatalyst Formation (Inert Atmosphere):
-
In a Schlenk flask under argon, combine [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (10.0 mg, 0.05 mmol).
-
Add anhydrous 2-propanol (5.0 mL).
-
Heat the mixture to 80 °C for 20 minutes. The solution will transition from a dark red suspension to a clear, golden-yellow homogeneous solution, indicating successful complexation.
-
-
Catalyst Activation:
-
Cool the solution to 25 °C.
-
Inject a standardized solution of t-BuOK in 2-propanol (0.1 M, 1.25 mL, 0.125 mmol). Stir for 5 minutes. The color will deepen, signifying the formation of the active 16-electron Ru-amide species.
-
-
Substrate Addition & Reaction:
-
Add acetophenone (600 mg, 5.0 mmol) dropwise.
-
Stir at 25 °C for 4 hours.
-
-
Validation Check (Internal Control):
-
Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and concentrate.
-
Analyze via ¹H NMR (CDCl₃). Compare the integration of the starting material methyl ketone singlet (δ 2.60) against the product doublet (δ 1.48) to confirm >95% conversion before proceeding to chiral analysis.
-
-
Workup & Chiral HPLC Analysis:
-
Quench the bulk reaction by exposing it to air and filtering through a pad of silica gel to remove ruthenium residues.
-
Analyze the filtrate via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA = 95:5, Flow rate: 1.0 mL/min, UV detection at 254 nm) to determine the enantiomeric excess.
-
Figure 2: Self-validating experimental workflow for ATH and chiral analysis.
References
-
Palmer, M. J., et al. "Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane." Royal Society of Chemistry, 2002. Available at:[Link][1]
-
Bastin, S., et al. "A Soluble-Polymer System for the Asymmetric Transfer Hydrogenation of Ketones." The Journal of Organic Chemistry (ACS Publications), 2004. Available at:[Link][4]
-
Touge, T., et al. "CRYSTALLIZATION-INDUCED DIASTEREOMER TRANSFORMATION: A COST-EFFECTIVE ROUTE TO DIASTEREOSELECTIVELY PURE DRUGS." Masarykova univerzita, 2012. Available at:[Link][5]
-
Ghosh, A. K., et al. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews (ACS Publications), 2006. Available at:[Link][2]
Sources
- 1. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A soluble-polymer system for the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CRYSTALLIZATION-INDUCED DIASTEREOMER TRANSFORMATION: A COST-EFFECTIVE ROUTE TO DIASTEREOSELECTIVELY PURE DRUGS – THE CASE OF APREPITANT | Masarykova univerzita [muni.cz]
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL proper disposal procedures
Operational & Disposal Guide: (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol
As a chiral building block and active pharmaceutical ingredient (API) intermediate, (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol presents unique handling and disposal challenges. While its stereochemistry is critical for drug development, its elemental composition—specifically the covalently bound chlorine atom and the basic primary amine—dictates strict environmental health and safety (EHS) protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant methodologies for the safe operational handling and "cradle-to-grave" disposal of this compound.
Hazard Profiling & Causality (The "Why" Behind the Protocol)
To design a self-validating safety protocol, we must first deconstruct the molecule's structural hazards:
-
The Halogenated Aromatic Ring (5-chloro): This is the most critical feature for disposal. Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, any waste containing halogens (Cl, F, Br, I) must be strictly segregated from non-halogenated organic waste[1]. Causality: If halogenated compounds are mixed into standard non-halogenated solvent waste (which is often recycled or used for fuel blending), they can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) during low-temperature combustion[2]. Halogenated waste requires specialized high-temperature incineration[3].
-
The Primary Amine (1-amino): Confers weak basicity and nucleophilicity. Causality: It can react exothermically with strong acids or oxidizing agents. Aqueous waste streams containing this compound may require pH adjustment before final collection[4].
-
The Aliphatic Alcohol (propan-2-ol): Increases solubility in polar organic solvents (e.g., methanol, ethanol) and water, meaning liquid waste streams will easily become contaminated and require bulk halogenated disposal.
Waste Classification & Segregation Data
Proper segregation minimizes regulatory liability and drastically reduces hazardous waste disposal costs. Below is the operational classification for various waste streams containing (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol.
| Waste Stream State | Composition / Contaminant | EPA/RCRA Classification | Approved Container Type | Critical Incompatibilities |
| Solid Powder | Pure API intermediate, expired stock | Solid Halogenated Organic Waste | UN-approved poly drum or sealed glass | Strong oxidizers, concentrated acids |
| Solid Debris | Contaminated PPE, Kimwipes, empty vials | Solid Halogenated Debris | Lined 20L pail or poly bin[1] | Non-hazardous general trash |
| Liquid (Halogenated) | Dissolved in DCM, Chloroform, etc. | Liquid Halogenated Solvent Waste | UN 3H1/X1 5L Plastic Jerrycan[5] | Alkali metals, strong bases |
| Liquid (Non-Halogenated) | Dissolved in MeOH, EtOAc, Hexane | Liquid Halogenated Solvent Waste * | UN 3H1/X1 5L Plastic Jerrycan[5] | Peroxides, aqueous acids |
*Crucial Field Insight: Even if the primary solvent is non-halogenated (like Methanol), dissolving a halogenated solute into it immediately reclassifies the entire container as Halogenated Waste if the halogen content exceeds typical trace thresholds (usually >1-5%)[4][6]. Never comingle this solution with pure non-halogenated solvent waste.
Decision Workflow for Waste Segregation
The following logic tree illustrates the self-validating segregation path for this compound.
Fig 1. Waste segregation logic for halogenated amino alcohol APIs.
Step-by-Step Disposal & Spill Methodologies
Protocol A: Routine Liquid Waste Disposal
-
Verify Compatibility: Ensure the waste container is explicitly labeled "Halogenated Solvent Waste"[7]. Do not use containers that previously held incompatible materials (e.g., nitric acid)[4].
-
Transfer: Working inside a certified fume hood, use a dedicated funnel to transfer the solution into the waste container.
-
Capacity Check: Never fill liquid waste containers beyond 75–80% capacity[1][6]. This headspace is mandatory to accommodate vapor expansion and prevent pressure-induced rupture.
-
Seal and Log: Remove the funnel immediately after use (do not leave it resting in the container)[1]. Cap tightly until you hear a "click" or feel high resistance[5]. Log the exact chemical name and estimated mass of the solute on the hazardous waste manifest.
Protocol B: Solid Waste & Empty Container Disposal
-
Primary Containment: Place all contaminated weigh boats, spatulas, and Kimwipes into a puncture-proof, leak-proof secondary container[8].
-
Empty Vials: Vials that contained the pure solid are considered "acutely contaminated." Do not rinse them in the sink. Place the unrinsed, capped vials directly into the Solid Halogenated Waste bin[8].
-
Labeling: Affix a red "Hazardous Waste" tag detailing the presence of a chlorinated aromatic amine[9].
Protocol C: Emergency Spill Response (Solid or Liquid)
-
Isolate & Assess: Evacuate non-essential personnel. Ensure no ignition sources are present if the compound is dissolved in a flammable solvent[6].
-
Containment (Liquid): If dissolved, deploy chemical-resistant absorbent pads or inert silica gel around the perimeter of the spill to prevent it from reaching floor drains. Never flush hazardous liquids down the drain[1][7].
-
Containment (Solid): If the pure powder is spilled, do NOT dry sweep, as this generates inhalable hazardous dust. Use a damp Kimwipe (wetted with a compatible solvent like isopropanol) to carefully wipe up the powder.
-
Collection: Place all saturated absorbents and wipes into a heavy-duty hazardous waste bag, seal it, and place it into the Solid Halogenated Waste stream[1].
-
Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water for hazardous disposal if heavily contaminated.
References
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, 19 Jan. 2022.[Link]
-
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental, 17 Dec. 2025.[Link]
-
Kemicentrum, Lund University. "8.1 Organic solvent waste." Lund University, 13 Jan. 2025.[Link]
-
University of Wollongong. "Hazardous Waste Disposal Guidelines." UOW, 12 Oct. 2024.[Link]
-
Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." Department of Water Affairs & Forestry, 1998.[Link]
-
University of Windsor. "Hazardous Materials Disposal Guide." Chemical Control Centre,[Link]
-
University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office, 15 Sep. 2008.[Link]
-
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS,[Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University, 12 Jun. 2019.[Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. cer.org.za [cer.org.za]
- 4. uwosh.edu [uwosh.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. nipissingu.ca [nipissingu.ca]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Executive Summary & Mechanistic Hazard Profiling
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral, halogenated aryl amino alcohol frequently utilized as a specialized intermediate in drug development. Handling this compound requires a deep understanding of its structural alerts to predict and mitigate risks effectively:
-
Primary Amine ( −NH2 ) : Acts as a strong nucleophile. It is a predicted skin sensitizer and respiratory irritant.
-
Chloromethylphenyl Moiety : The addition of the chlorine atom significantly increases the molecule's lipophilicity ( logP ). If dissolved in organic solvents (e.g., DMSO, DMF), this lipophilicity facilitates rapid dermal penetration, bypassing the skin's aqueous barriers.
-
Secondary Alcohol ( −OH ) : Capable of hydrogen bonding, which can increase the compound's retention time in mucosal membranes if inhaled or splashed into the eyes.
Because of these structural features, standard laboratory precautions must be elevated to prevent acute exposure and sensitization.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, documented hazard assessment[1]. The following matrix details the required PPE, grounded in the compound's physicochemical properties.
| Body Part | Recommended PPE | Material Specification | Mechanistic Rationale |
| Hands (Solid Handling) | Nitrile Gloves (Double-gloved) | ≥ 4 mil thickness, powder-free | Nitrile provides excellent resistance to the solid primary amine. Double gloving prevents exposure from micro-tears during mechanical manipulation. |
| Hands (Solvent Handling) | Butyl Rubber Gloves | ≥ 14 mil thickness | Critical: Required if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), which rapidly permeate standard nitrile and carry the lipophilic API through the skin. |
| Eyes/Face | Chemical Splash Goggles | ANSI Z87.1 certified, indirect venting | Protects against micro-particulate aerosolization during powder transfer and prevents solvent splashing from reaching ocular mucosa. |
| Body | Flame-Resistant Lab Coat | Nomex® or 100% Cotton | Prevents static discharge, which could ignite airborne dust or solvent vapors. Provides a physical barrier against dermal absorption. |
| Respiratory | N95 or P100 Particulate Respirator | NIOSH-approved | Mandatory for preparative scale (>100 mg) outside a HEPA-filtered isolator to prevent inhalation of highly active pharmaceutical dust[1]. |
Engineering Controls & Decision Workflow
The National Research Council's Prudent Practices in the Laboratory mandates that PPE is the last line of defense, strictly subordinate to primary engineering controls like fume hoods and isolators[2].
Decision tree for engineering controls and PPE selection based on operational scale.
Experimental Protocols: Step-by-Step Handling
To ensure a self-validating safety system, every operational step must include a verification mechanism to confirm that the hazard has been successfully mitigated.
Phase 1: Pre-Operation Clearance and Setup
-
Verify Engineering Controls : Ensure the standard chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).
-
Clear the Workspace : Remove all incompatible reagents, specifically strong oxidizing agents and concentrated acids, to prevent unintended exothermic acid-base reactions.
Phase 2: Weighing and Transfer (Self-Validating System)
-
Static Mitigation : Tare an anti-static weighing boat inside the analytical balance enclosure.
-
Causality: The chloromethylphenyl group can hold a static charge, leading to powder repulsion and aerosolization.
-
Validation: Observe the powder behavior. If the solid clings aggressively to the metal spatula, immediately activate a static eliminator (ionizing blower) before proceeding.
-
-
In-Situ Dissolution : If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood rather than transferring the dry powder to a secondary volumetric flask.
-
Causality: Wetting the powder immediately eliminates the inhalation hazard associated with airborne particulates.
-
Phase 3: Decontamination
-
Acidic Wash : Wipe down all spatulas, balance surfaces, and hood decks with a 0.1 M HCl solution, followed by a 70% ethanol wipe.
-
Causality: The dilute acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt. This ensures complete chemical removal from surfaces rather than merely spreading the lipophilic compound around.
-
Validation: Swab the cleaned area with universal indicator paper; a neutral pH confirms the absence of residual acid and successful decontamination.
-
Spill Response and Disposal Plan
In the event of a breach in containment, follow this step-by-step mitigation strategy[2]:
Immediate Containment
-
For Solid Spills : Do not dry sweep. Cover the spill with damp absorbent pads (wetted with water or dilute 0.1 M HCl) to suppress dust generation.
-
For Solution Spills : Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).
Neutralization and Cleanup
-
Carefully collect the absorbed material using non-sparking tools (e.g., plastic dustpans) to prevent ignition if flammable solvents are present.
-
Place the collected waste into a high-density polyethylene (HDPE) hazardous waste container.
-
Wash the spill area with 0.1 M HCl to neutralize any residual amine, followed by a standard detergent and water wash.
Disposal Plan
-
Waste Segregation : Label the container clearly as "Hazardous Waste: Halogenated Amine / Toxic Solid." Do not mix this waste with acidic streams (to prevent heat generation) or strong oxidizers.
-
Destruction Method : Route the segregated waste to a certified chemical disposal facility for high-temperature incineration.
-
Causality: High-temperature incineration is legally and chemically required for halogenated aromatics to ensure complete destruction and prevent the environmental formation of toxic byproducts like polychlorinated biphenyls (PCBs) or dioxins.
-
References
-
Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Center for Biotechnology Information (NCBI Bookshelf) / National Research Council URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
